Suc-Ala-Ala-Pro-Phe-SBzl
Description
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O7S/c1-20(32-26(36)15-16-27(37)38)28(39)33-21(2)30(41)35-17-9-14-25(35)29(40)34-24(18-22-10-5-3-6-11-22)31(42)43-19-23-12-7-4-8-13-23/h3-8,10-13,20-21,24-25H,9,14-19H2,1-2H3,(H,32,36)(H,33,39)(H,34,40)(H,37,38)/t20-,21-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWURVFFNODFJBJ-NBMBROAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless powder; [Sigma-Aldrich MSDS] | |
| Record name | Carboxypeptidase B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9025-24-5 | |
| Record name | Carboxypeptidase B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Suc-Ala-Ala-Pro-Phe-SBzl chemical structure and properties
An In-Depth Technical Guide to Suc-Ala-Ala-Pro-Phe-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester, commonly abbreviated as this compound, is a synthetic peptide derivative designed as a highly specific substrate for chymotrypsin and other chymotrypsin-like serine proteases. Its structure incorporates a tetrapeptide sequence (Ala-Ala-Pro-Phe) that is recognized by the active site of these enzymes, and a C-terminal thiobenzyl ester (SBzl) group. The enzymatic cleavage of the thioester bond between the phenylalanine residue and the benzylthiol leaving group serves as the basis for sensitive enzymatic assays.
This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and applications of this compound. It includes detailed experimental protocols and presents key data for researchers in biochemistry, drug discovery, and diagnostics.
Chemical Structure and Properties
This compound is a sophisticated peptide compound where the C-terminal carboxyl group of phenylalanine is modified to a thiobenzyl ester. This modification enhances the compound's utility as a substrate for enzymatic assays. The N-terminus is protected by a succinyl group, which improves solubility in aqueous buffers.[1][2]
Chemical Structure
IUPAC Name: 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Peptide Sequence: Succinyl-Alanine-Alanine-Proline-Phenylalanine
C-Terminal Modification: Thiobenzyl Ester (-SBzl)
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 80651-95-2 | [3] |
| Molecular Formula | C₃₁H₃₈N₄O₇S | [4] |
| Molecular Weight | 610.73 g/mol | [4] |
| Appearance | White to off-white solid | General |
| Solubility | Soluble in organic solvents like DMSO and DMF; limited solubility in aqueous buffers | [5] |
| Storage Conditions | Store at ≤ -20°C, desiccated | [3] |
Mechanism of Action and Enzymology
This compound functions as a substrate for serine proteases that exhibit chymotrypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
The enzymatic reaction proceeds via the canonical serine protease catalytic mechanism, involving the catalytic triad (Ser-His-Asp) in the enzyme's active site. The hydrolysis of the thioester bond between the Phenylalanine residue of the substrate and the benzylthiol group is the measured event. This reaction is generally more rapid than the hydrolysis of corresponding amide or ester bonds, making thiobenzyl esters sensitive substrates for detecting enzyme activity.
Catalytic Hydrolysis by Chymotrypsin
The diagram below illustrates the general mechanism of substrate hydrolysis by the catalytic triad of chymotrypsin.
Kinetic Parameters
Kinetic Data for the Analog Substrate: Suc-Ala-Ala-Pro-Phe-pNA
| Enzyme | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions |
| Bovine α-Chymotrypsin | ~60 | High | High | pH 7.5-8.0, 25°C |
| Human Leukocyte Cathepsin G | ~1700 | - | - | pH 7.5, 25°C |
| Fungal Chymotrypsin-like Protease | Low | High | High | Not specified |
Note: The data presented is for the p-nitroanilide (pNA) analog and serves as an estimation of the kinetic profile. Thiobenzyl ester substrates generally exhibit higher kcat values compared to their p-nitroanilide counterparts.
Experimental Protocols
The primary application of this compound is in the quantitative determination of chymotrypsin activity. The hydrolysis of the thioester bond releases benzylthiol (C₆H₅CH₂SH). This thiol can be detected in a continuous spectrophotometric assay by its reaction with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB releases the yellow thionitrobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm.
Protocol: Chymotrypsin Activity Assay
This protocol provides a detailed method for measuring chymotrypsin activity using this compound in a 96-well microplate format.
4.1.1 Required Reagents and Buffers
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Substrate (this compound): 10 mM stock solution in 100% DMSO.
-
DTNB Reagent: 10 mM stock solution in 100% DMSO.
-
α-Chymotrypsin: 1 mg/mL stock solution in 1 mM HCl. Further dilute to working concentrations (e.g., 1-10 µg/mL) in Assay Buffer immediately before use.
-
96-well UV-transparent microplate.
-
Microplate Spectrophotometer capable of reading absorbance at 412 nm.
4.1.2 Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure.
4.1.3 Step-by-Step Procedure
-
Prepare Working Solutions:
-
Substrate Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this fresh.
-
DTNB Working Solution (1 mM): Dilute the 10 mM stock solution 1:10 in Assay Buffer. Prepare this fresh.
-
Final Assay Concentrations: In a 200 µL final volume, the concentrations will be: 0.5 mM Substrate, 0.5 mM DTNB.
-
-
Assay Plate Setup:
-
Add reagents to each well of a 96-well plate as follows:
-
170 µL of Assay Buffer.
-
10 µL of 1 mM DTNB Working Solution.
-
10 µL of diluted chymotrypsin solution (for test wells) or 10 µL of Assay Buffer (for blank wells).
-
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 5 minutes at 25°C to allow the temperature to equilibrate.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of 1 mM Substrate Working Solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).
-
4.1.4 Data Analysis
-
Plot Absorbance (412 nm) vs. Time (minutes) for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Correct the velocity of the test wells by subtracting the velocity of the blank wells.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (V₀ * V_total) / (ε * l * V_enzyme)
-
Where:
-
V₀ = Corrected initial velocity (ΔAbs/min)
-
V_total = Total assay volume (0.2 mL)
-
ε = Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)
-
l = Path length of the well (cm, typically calculated by the plate reader or a standard curve)
-
V_enzyme = Volume of enzyme added (0.01 mL)
-
-
Applications in Research and Development
This compound is a versatile tool with several applications in biochemical and pharmaceutical research.[6]
-
Enzyme Characterization: It serves as a standard substrate for characterizing the kinetic properties of newly discovered chymotrypsin-like proteases.
-
Inhibitor Screening: The sensitive assay allows for high-throughput screening (HTS) of compound libraries to identify potential chymotrypsin inhibitors for therapeutic development.
-
Diagnostic Research: The substrate has been investigated as a potential diagnostic tool, as elevated levels of certain proteases can be biomarkers for diseases such as pancreatic cancer.[4]
-
Peptide Synthesis: As a peptide thioester, it can serve as a building block in the synthesis of more complex peptides and proteins via methods like Native Chemical Ligation (NCL).[6]
Synthesis Overview
The synthesis of this compound is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The general process involves:
-
Resin Functionalization: A solid support resin is functionalized with a linker suitable for generating a C-terminal thioester.
-
Peptide Chain Elongation: The amino acids (Phe, Pro, Ala, Ala) are sequentially coupled to the resin, typically using Fmoc or Boc protection strategies.
-
N-Terminal Capping: The N-terminus of the final alanine is capped with succinic anhydride to introduce the succinyl group.
-
Cleavage and Deprotection: The completed peptide thioester is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a highly specific and sensitive substrate for chymotrypsin and related enzymes. Its unique thiobenzyl ester chemistry allows for robust and continuous enzymatic assays crucial for basic research and drug development. While detailed kinetic data for this specific compound is sparse in modern literature, the principles of its use are well-established, and its utility can be inferred from extensive studies on analogous substrates. The protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this important biochemical tool.
References
- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Substituent effects on substrate activation and Michaelis-Menten Kinetic parameters in the alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Role of Suc-Ala-Ala-Pro-Phe-SBzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-thiobenzyl ester, commonly abbreviated as Suc-Ala-Ala-Pro-Phe-SBzl, is a synthetic peptide thioester that serves as a highly specific and sensitive substrate for chymotrypsin and chymotrypsin-like serine proteases. Its utility in biochemical and clinical research stems from its ability to facilitate the accurate measurement of enzymatic activity, crucial for inhibitor screening, kinetic analysis, and diagnostic applications. This technical guide provides an in-depth overview of the applications, experimental protocols, and underlying mechanisms of this compound in biochemistry.
Core Applications in Biochemistry
This compound is primarily utilized as a chromogenic substrate for the quantitative determination of the activity of several serine proteases. The thiobenzyl ester linkage at the C-terminus, upon cleavage by a protease, releases a thiol-containing product. This product can then react with a chromogenic reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored compound that can be quantified spectrophotometrically.
The primary enzymes studied using this substrate include:
-
α-Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.
-
Cathepsin G: A serine protease found in the azurophilic granules of neutrophils, involved in inflammation and immune responses. It exhibits chymotrypsin-like specificity.
-
Mast Cell Proteases: Including chymases found in the granules of mast cells, which play a role in allergic and inflammatory reactions.
The high specificity of this compound for these enzymes makes it an invaluable tool for differentiating their activity from other proteases, such as neutrophil elastase, which does not hydrolyze this substrate.
Quantitative Data: Enzyme Kinetics
The efficiency of enzymatic cleavage of this compound is characterized by the kinetic parameters Michaelis constant (Km) and catalytic rate constant (kcat). While direct kinetic data for the -SBzl substrate is specifically detailed in the seminal work by Harper et al. (1981), the following table includes comparative data for the closely related p-nitroanilide (pNA) substrate to provide context for enzyme affinity. The definitive kinetic parameters for this compound are found in the aforementioned publication.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | --INVALID-LINK-- |
| Human Leukocyte Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | - | - | --INVALID-LINK-- |
| Data for this compound to be extracted from Harper et al., Anal Biochem, 1981. |
Experimental Protocols
The following is a detailed methodology for a typical enzymatic assay using this compound, based on the principles outlined in the literature.
Principle:
The assay measures the rate of hydrolysis of the thiobenzyl ester bond in this compound by a chymotrypsin-like protease. The liberated thiol-containing product, thiobenzyl alcohol, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound with a maximum absorbance at 412 nm. The rate of increase in absorbance at 412 nm is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% (v/v) dimethyl sulfoxide (DMSO).
-
Substrate Stock Solution: this compound dissolved in DMSO to a final concentration of 20 mM.
-
DTNB Stock Solution: 10 mM DTNB in assay buffer.
-
Enzyme Solution: Purified chymotrypsin or cathepsin G, diluted in assay buffer to the desired concentration.
Procedure:
-
Reaction Mixture Preparation: In a 1.5 mL cuvette, combine:
-
850 µL of Assay Buffer
-
50 µL of DTNB Stock Solution
-
50 µL of Substrate Stock Solution
-
-
Incubation: Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Add 50 µL of the Enzyme Solution to the reaction mixture and mix thoroughly by inversion.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer thermostatted at 37°C and record the increase in absorbance at 412 nm over a period of 5-10 minutes.
-
Data Analysis: Calculate the initial rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of TNB, which is 13,600 M-1cm-1 at 412 nm.
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action involves the enzymatic cleavage of a peptide bond, a process characteristic of serine proteases.
Enzymatic Cleavage of this compound
Chymotrypsin Specificity for Suc-Ala-Ala-Pro-Phe-SBzl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin, a serine protease from the pancreas, plays a crucial role in protein digestion.[1] Its catalytic activity is characterized by a pronounced specificity for cleaving peptide bonds on the C-terminal side of aromatic amino acid residues, namely tyrosine, phenylalanine, and tryptophan. This specificity is primarily dictated by a hydrophobic binding pocket within the enzyme's active site, known as the S1 pocket, which accommodates the aromatic side chains of the substrate. The synthetic peptide Suc-Ala-Ala-Pro-Phe-SBzl (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-thiobenzyl ester) is a chromogenic substrate designed to leverage this specificity for the quantitative determination of chymotrypsin activity. Upon enzymatic cleavage at the phenylalanine residue, the thiobenzyl ester leaving group is released, which can be quantified spectrophotometrically, providing a sensitive measure of enzyme kinetics. This technical guide provides an in-depth overview of the specificity of chymotrypsin for this compound, including a detailed examination of its catalytic mechanism, experimental protocols for activity assays, and a summary of relevant kinetic data.
Data Presentation: Kinetic Parameters of Chymotrypsin with a Structurally Similar Substrate
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.09 | 76 | 844,000 |
Table 1: Steady-State Kinetic Parameters for the α-Chymotrypsin-Catalyzed Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA. The data reflects the high affinity and catalytic efficiency of chymotrypsin for this peptide sequence.
Experimental Protocols
Chymotrypsin Activity Assay using Thiobenzyl Ester Substrate
This protocol is adapted from methodologies for similar chromogenic substrates and is designed for the continuous monitoring of chymotrypsin activity using this compound.
a. Reagents and Buffers:
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 10 mM CaCl₂ and 0.2% (v/v) dimethylformamide (DMF).
-
Chymotrypsin Stock Solution: Bovine pancreatic α-chymotrypsin dissolved in 1 mM HCl to a concentration of 1 mg/mL. Stored at -20°C. Working solutions are prepared by diluting the stock solution in the assay buffer.
-
Substrate Stock Solution: this compound dissolved in DMF to a concentration of 10 mM. Stored at -20°C.
-
DTNB (Ellman's Reagent) Stock Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M potassium phosphate buffer, pH 7.0. Stored in the dark at 4°C.
b. Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
880 µL of Assay Buffer
-
100 µL of DTNB Stock Solution
-
10 µL of Substrate Stock Solution (for a final concentration of 100 µM)
-
-
Incubate the reaction mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the chymotrypsin working solution.
-
Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a spectrophotometer. The rate of change in absorbance is proportional to the rate of thiobenzyl alcohol release.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm).
Determination of Kinetic Parameters (K_m and k_cat)
-
To determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat), the assay is performed with varying concentrations of the substrate, this compound (e.g., 10 µM to 500 µM).
-
The initial velocities (v₀) are plotted against the substrate concentrations ([S]).
-
The kinetic parameters are then determined by fitting the data to the Michaelis-Menten equation: v₀ = (V_max * [S]) / (K_m + [S]) where V_max is the maximum reaction velocity.
-
k_cat is calculated using the equation: k_cat = V_max / [E] where [E] is the total enzyme concentration.
Mandatory Visualization
Caption: Catalytic mechanism of chymotrypsin hydrolysis.
Caption: Experimental workflow for chymotrypsin activity assay.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Suc-AAPF-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester, commonly abbreviated as Suc-AAPF-SBzl, is a synthetic peptide substrate widely utilized in biochemical and pharmacological research. It is particularly recognized as a sensitive chromogenic substrate for chymotrypsin and other chymotrypsin-like serine proteases, such as human leukocyte cathepsin G and mast cell chymase. The enzymatic cleavage of the thiobenzyl ester bond at the C-terminus of the phenylalanine residue releases a thiol group, which can be quantified spectrophotometrically, providing a robust method for assaying enzyme activity. This guide provides a comprehensive overview of the known physical and chemical properties of Suc-AAPF-SBzl, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.
Physical and Chemical Properties
Table 1: General and Physical Properties of Suc-AAPF-SBzl
| Property | Value | Source |
| IUPAC Name | N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester | - |
| Synonyms | Suc-AAPF-SBzl, N-Succinyl-Ala-Ala-Pro-Phe-SBzl | [1] |
| CAS Number | 80651-95-2 | [1] |
| Molecular Formula | C₃₁H₃₈N₄O₇S | [2] |
| Molecular Weight | 610.73 g/mol | [2] |
| Appearance | White to off-white solid/powder (estimated)¹ | [3] |
| Melting Point | 184-187 °C (estimated)² | [4] |
¹Based on the appearance of the similar chromogenic substrate, Suc-AAPF-pNA.[3] ²Based on the melting point of the similar chromogenic substrate, Suc-AAPF-pNA.[4]
Table 2: Solubility and Storage of Suc-AAPF-SBzl
| Property | Details | Source |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO). | [5] |
| Storage Conditions | Store at -20°C. Should be protected from light. For long-term stability, it is recommended to store in a desiccated environment. | [3] |
| Stock Solution Stability | Stock solutions in DMSO can be stored at -20°C for one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [6] |
Mechanism of Action: Enzymatic Hydrolysis
Suc-AAPF-SBzl serves as a substrate for serine proteases that exhibit chymotrypsin-like specificity, meaning they preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine. The catalytic triad (typically Ser-His-Asp) in the enzyme's active site facilitates the hydrolysis of the thiobenzyl ester bond. The reaction proceeds via a two-step mechanism involving nucleophilic attack by the active site serine to form a transient acyl-enzyme intermediate, followed by hydrolysis to release the cleaved product and regenerate the active enzyme. The released benzyl-thiol product is the component that is detected in chromogenic assays.
Caption: Enzymatic hydrolysis of Suc-AAPF-SBzl by a chymotrypsin-like serine protease.
Experimental Protocols
The following is a detailed methodology for a typical in vitro enzyme activity assay using Suc-AAPF-SBzl. This protocol is adaptable for various chymotrypsin-like proteases.
Objective:
To determine the catalytic activity of a serine protease by monitoring the hydrolysis of Suc-AAPF-SBzl.
Materials:
-
Suc-AAPF-SBzl (Substrate)
-
Dimethyl sulfoxide (DMSO)
-
Serine Protease (e.g., Chymotrypsin, Cathepsin G)
-
Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 1 M NaCl and 10% glycerol.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410-412 nm
Reagent Preparation:
-
Substrate Stock Solution (e.g., 20 mM): Dissolve an appropriate amount of Suc-AAPF-SBzl in 100% DMSO. Store at -20°C.
-
DTNB Stock Solution (e.g., 100 mM): Dissolve DTNB in DMSO. Store protected from light.
-
Enzyme Working Solution: Prepare serial dilutions of the enzyme in cold Assay Buffer immediately before use. The optimal concentration will depend on the specific activity of the enzyme and must be determined empirically.
-
2x Substrate/DTNB Solution: Prepare a working solution containing the final desired concentration of Suc-AAPF-SBzl and DTNB in Assay Buffer. For example, for a final assay concentration of 200 µM Suc-AAPF-SBzl and 1 mM DTNB, the 2x solution would contain 400 µM Suc-AAPF-SBzl and 2 mM DTNB. The DMSO concentration from the substrate stock should be kept low (typically ≤5%) in the final assay volume to avoid enzyme inhibition.
Assay Procedure:
-
Plate Setup: Add 50 µL of Assay Buffer to each well of a 96-well microplate. Add 50 µL of the enzyme working solution to the sample wells. For blank (no enzyme) wells, add an additional 50 µL of Assay Buffer.
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate Reaction: Initiate the enzymatic reaction by adding 100 µL of the 2x Substrate/DTNB solution to all wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 410-412 nm over time (e.g., every 30 seconds for 10-20 minutes). The yellow product, 2-nitro-5-thiobenzoate (TNB), is formed from the reaction of the released benzyl-thiol with DTNB.
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Correct the rate by subtracting the rate of the blank (no enzyme) wells.
-
Convert the rate to µmol/min using the Beer-Lambert law (Absorbance = εcl), where the molar extinction coefficient (ε) for TNB is typically ~14,150 M⁻¹cm⁻¹.
-
Caption: General workflow for an in vitro enzyme activity assay using Suc-AAPF-SBzl.
Conclusion
Suc-AAPF-SBzl is a valuable tool for the kinetic characterization of chymotrypsin-like serine proteases. Its high sensitivity and the reliability of the associated chromogenic assay make it a staple in both basic research and drug discovery applications. Proper understanding of its physical and chemical properties, as outlined in this guide, is essential for obtaining accurate and reproducible experimental results. Researchers should remain mindful of its solubility limitations and storage requirements to ensure the integrity of the compound over time.
References
Suc-Ala-Ala-Pro-Phe-SBzl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Succinyl-Alanine-Alanine-Proline-Phenylalanine-S-benzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl), a key synthetic peptide substrate used in the study of chymotrypsin and chymotrypsin-like serine proteases.
Core Compound Data
This compound is a highly specific substrate designed for sensitive assays of enzymes that exhibit chymotrypsin-like activity. Its structure, featuring a thiobenzyl ester (SBzl) leaving group upon cleavage, allows for versatile detection methods.
| Property | Value | Source(s) |
| CAS Number | 80651-95-2 | [1] |
| Molecular Formula | C₃₁H₃₈N₄O₇S | [1] |
| Molecular Weight | 610.72 g/mol | [1][2] |
| Sequence | This compound | [2] |
| Appearance | Typically a white to off-white solid | |
| Storage Conditions | Store at -20°C for long-term stability |
Biochemical Applications and Mechanism of Action
This compound serves as a crucial tool for in vitro characterization of various chymotrypsin-like enzymes, which are implicated in numerous physiological and pathological processes.
Primary Applications:
-
Enzyme Kinetics: Used to determine kinetic parameters (Kₘ, kₖₐₜ) of chymotrypsin and other related proteases such as human leukocyte cathepsin G and rat mast cell proteases (RMCP I and RMCP II).[2][3]
-
Inhibitor Screening: Acts as a reliable substrate in high-throughput screening assays to identify and characterize novel inhibitors of chymotrypsin-like enzymes.
-
Drug Development: Facilitates the study of proteases involved in diseases like inflammation, pancreatitis, and cancer, aiding in the development of targeted therapeutics.[4]
-
Diagnostic Research: Has been explored as a potential tool in diagnostic assays, for instance, in relation to pancreatic cancer, due to its interaction with specific disease-associated enzymes.[1]
The fundamental principle of its use involves the enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue. This reaction releases the benzylthiol (thiobenzyl) group, which can then be detected.
Enzymatic Reaction Pathway
The following diagram illustrates the enzymatic cleavage of this compound by a chymotrypsin-like enzyme.
Experimental Protocols
A highly sensitive and widely adopted method for measuring the enzymatic activity using this compound was developed by Harper et al. and involves a coupled reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[1] The liberated benzylthiol reacts with DTNB to produce the chromophore 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[5][6]
Materials
-
This compound (Substrate)
-
Chymotrypsin or other protease of interest (Enzyme)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5, containing 0.5 M NaCl)
-
DTNB (Ellman's Reagent)
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplate or cuvettes
Stock Solutions
-
Substrate Stock (10-20 mM): Dissolve this compound in DMSO. Store at -20°C.
-
DTNB Stock (10 mM): Dissolve DTNB in the assay buffer. Prepare fresh and protect from light.
-
Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability). Determine the protein concentration accurately.
Assay Procedure (96-well plate format)
-
Prepare Working Solutions:
-
Dilute the Substrate Stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Prepare serial dilutions of the enzyme in the assay buffer to determine the linear range of the assay.
-
-
Set up the Reaction Mixture:
-
To each well, add 50 µL of assay buffer.
-
Add 25 µL of the DTNB working solution.
-
Add 25 µL of the Substrate working solution.
-
-
Initiate the Reaction:
-
Add 25 µL of the enzyme dilution to the wells to start the reaction. For the blank/negative control, add 25 µL of the enzyme buffer.
-
The final volume in each well is 125 µL.
-
-
Measure Absorbance:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the increase in absorbance at 412 nm kinetically, taking readings every 30-60 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₄₁₂/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the sample rates.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε of TNB²⁻ at 412 nm is ~14,150 M⁻¹cm⁻¹).[5]
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of a typical enzyme kinetics experiment using this substrate.
Signaling Pathway Context
This compound is not a signaling molecule itself but is a tool to study enzymes that are part of complex signaling cascades. Chymotrypsin-like proteases are involved in:
-
Protease-Activated Receptor (PAR) Signaling: Some chymotrypsin-like enzymes can cleave and activate PARs (e.g., PAR-1, PAR-2) on cell surfaces, initiating intracellular signaling cascades that regulate inflammation, gut homeostasis, and other cellular responses.[2]
-
Tissue Remodeling and Inflammation: Enzymes like cathepsin G, released by neutrophils, play a role in inflammation and tissue damage. Assaying their activity with substrates like this peptide helps in understanding these processes.[7]
-
Cancer Progression: Aberrant protease activity is a hallmark of many cancers, contributing to tumor growth, invasion, and metastasis.
The diagram below shows a simplified representation of how a chymotrypsin-like enzyme can initiate a cellular signal through a PAR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. Experimental arthritis in C57black/6 normal and beige (Chediak-Higashi) mice: in vivo and in vitro observations on cartilage degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Chymotrypsin-like enzyme secretion is stimulated in cultured epithelial cells during proliferation and in response to Actinobacillus actinomycetemcomitans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Thiobenzyl Ester Peptide Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiobenzyl ester peptide substrates have emerged as invaluable tools in the study of proteolytic enzymes, offering a versatile platform for continuous monitoring of enzyme activity and high-throughput screening of inhibitors. Their unique chemical properties, which allow for sensitive and specific detection of protease, caspase, and deubiquitinase activity, have cemented their role in academic research and drug discovery pipelines. This technical guide provides a comprehensive overview of the discovery, development, and application of these powerful molecular probes.
Core Concepts and Advantages
Peptide thiobenzyl esters are synthetic substrates where the C-terminal carboxyl group of a peptide is modified to form a thioester linkage with thiophenol or a derivative. The enzymatic cleavage of the peptide bond N-terminal to the thiobenzyl ester releases a thiol-containing product. This thiol can then react with a chromogenic or fluorogenic reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable signal.
The primary advantages of thiobenzyl ester substrates include:
-
Continuous Monitoring: The reaction with a detection reagent like DTNB allows for real-time measurement of enzyme kinetics.
-
High Sensitivity: The generation of a chromogenic or fluorogenic signal provides a highly sensitive readout of enzymatic activity.[1]
-
Versatility: The peptide sequence can be readily modified to confer specificity for a wide range of proteases.
-
Suitability for High-Throughput Screening (HTS): The assay format is amenable to automation and miniaturization for large-scale screening campaigns.
Applications in Enzyme Assays
Thiobenzyl ester peptide substrates have been successfully employed to assay the activity of several classes of enzymes that are critical in human health and disease.
Protease Assays
The initial development and application of these substrates focused on serine proteases. By designing peptide sequences that mimic the natural cleavage sites of these enzymes, researchers have been able to create highly specific and efficient substrates.
-
Thrombin: Several peptide thioester substrates have been synthesized and tested for thrombin, a key enzyme in the coagulation cascade. Modifications in the P and P' positions of the peptide have been explored to enhance specificity. For example, the substrate D-Phe-Pro-Arg-SBzl was reported to have a very low K_M value with bovine thrombin, indicating high affinity.[2]
-
Chymotrypsin and Subtilisin: N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) has been utilized as a substrate for α-chymotrypsin and subtilisin BPN'.[1] The hydrolysis of this substrate can be continuously monitored spectrophotometrically in the presence of DTNB.[1]
-
Human Leukocyte Proteinase 3: A series of peptidyl thiobenzyl esters has been instrumental in mapping the active site of human leukocyte proteinase 3, a serine protease involved in inflammatory processes. These studies revealed a preference for small hydrophobic amino acids at the P1 position.[2]
Caspase Assays
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death). Thiobenzyl ester substrates designed with the preferred caspase recognition sequence (e.g., DEVD for caspase-3) have been developed for monitoring caspase activity. While much of the literature focuses on fluorogenic substrates like AFC or AMC-linked peptides, the principles of thiobenzyl ester chemistry are applicable and offer an alternative assay format. The cleavage of a substrate such as Ac-DEVD-SBzl by caspase-3 would release a thiol that can be detected with DTNB.
Deubiquitinase (DUB) Assays
Deubiquitinases are proteases that remove ubiquitin from substrate proteins, playing a crucial role in regulating a vast array of cellular processes. While the native linkage cleaved by DUBs is an isopeptide bond, studies have shown that some DUBs possess esterase and even thioesterase activity.[3] This has opened the door for the development of thioester-based substrates for DUBs. For instance, ubiquitinated glutathione, which contains a thioester bond, has been used to probe the thioesterase activity of a panel of DUBs.[3]
Quantitative Data Presentation
The following tables summarize the kinetic parameters for selected thiobenzyl ester peptide substrates with various proteases, providing a basis for comparison and selection of appropriate substrates for specific applications.
Table 1: Kinetic Parameters of Thiobenzyl Ester Peptide Substrates for Serine Proteases
| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |
| Bovine Thrombin | D-Phe-Pro-Arg-SBzl | 0.72 | - | - | [2] |
| α-Chymotrypsin | BzTyrSBzl | 20 | 37 | 1.85 x 10⁶ | [1] |
| Subtilisin BPN' | BzTyrSBzl | 7000 | 126 | 1.8 x 10⁴ | [1] |
| Human Proteinase 3 | Boc-Ala-Ala-Nva-SBzl | - | - | 1.0 x 10⁶ | |
| Human Proteinase 3 | Boc-Ala-Ala-Val-SBzl | - | - | 1-4 x 10⁵ | |
| Human Proteinase 3 | Boc-Ala-Ala-Ala-SBzl | - | - | 1-4 x 10⁵ | |
| Human Proteinase 3 | Boc-Ala-Ala-Met-SBzl | - | - | 1-4 x 10⁵ |
Note: "-" indicates data not available in the cited literature.
Experimental Protocols
Detailed methodologies for the synthesis of thiobenzyl ester peptide substrates and their use in enzymatic assays are provided below. These protocols are intended to serve as a guide for researchers and may require optimization for specific applications.
Protocol 1: Solid-Phase Synthesis of a Thiobenzyl Ester Peptide
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic thiobenzyl ester peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a resin support.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin (or other suitable resin)
-
3-Carboxypropane-sulfonamide linker
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Iodoacetonitrile
-
Thiophenol or 4-methylbenzylthiol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Preparation: Swell the Rink amide resin in DMF in a reaction vessel.
-
Linker Coupling: Couple the 3-carboxypropane-sulfonamide linker to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 24 hours. Wash the resin extensively with DMF.
-
First Amino Acid Attachment: Couple the first Fmoc-protected amino acid to the sulfonamide linker using DIC and HOBt.
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid, DIC, and HOBt in DMF. Allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
-
Thioester Formation:
-
Activation: Treat the resin with iodoacetonitrile in DMF to activate the sulfonamide linker.
-
Thiolysis: Add the desired thiol (e.g., thiophenol or 4-methylbenzylthiol) to the activated resin. This will cleave the peptide from the resin, forming the thiobenzyl ester.
-
-
Cleavage and Deprotection:
-
Filter the resin and collect the filtrate containing the protected peptide thioester.
-
Evaporate the solvent.
-
Treat the residue with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-4 hours to remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide thioester by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and lyophilize.
-
Purify the peptide thioester by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure product, pool, and lyophilize.
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Protocol 2: General Protease Activity Assay using a Thiobenzyl Ester Substrate and DTNB
This protocol provides a general method for measuring the activity of a protease using a thiobenzyl ester peptide substrate and DTNB in a 96-well plate format.
Materials:
-
Purified protease of interest
-
Thiobenzyl ester peptide substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5; buffer composition should be optimized for the specific enzyme)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (e.g., 10 mM in assay buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Dilute the protease to the desired concentration in assay buffer.
-
Dissolve the thiobenzyl ester substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in assay buffer.
-
Dilute the DTNB stock solution in assay buffer to the final working concentration (e.g., 0.5 mM).
-
-
Set up the Assay:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
DTNB solution
-
Thiobenzyl ester substrate solution
-
-
Include control wells:
-
No enzyme control: Add assay buffer instead of the enzyme solution.
-
No substrate control: Add assay buffer instead of the substrate solution.
-
-
-
Initiate the Reaction:
-
Add the diluted protease solution to the wells to start the enzymatic reaction.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period of time (e.g., 15-30 minutes). The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB²⁻) as the released thiol reacts with DTNB.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance versus time plot.
-
To determine kinetic parameters (K_M and k_cat), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Fit the initial velocity data to the Michaelis-Menten equation.
-
Protocol 3: Caspase-3 Activity Assay using a Thiobenzyl Ester Substrate
This protocol is adapted from general caspase-3 colorimetric assays and modified for use with a thiobenzyl ester substrate.
Materials:
-
Cell lysate containing active caspase-3 (e.g., from apoptotic cells)
-
Thiobenzyl ester substrate for caspase-3 (e.g., Ac-DEVD-SBzl)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
DTNB stock solution (10 mM)
-
96-well microplate
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Prepare Cell Lysate:
-
Induce apoptosis in a cell culture using a known stimulus.
-
Harvest the cells and lyse them in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration of the lysate.
-
-
Prepare Reagents:
-
Dilute the cell lysate to a suitable protein concentration (e.g., 50-200 µg of total protein per assay) in caspase assay buffer.
-
Prepare the Ac-DEVD-SBzl substrate solution in caspase assay buffer.
-
Prepare the DTNB working solution in caspase assay buffer.
-
-
Set up the Assay:
-
In a 96-well plate, add the following to each well:
-
Caspase assay buffer
-
DTNB solution
-
Ac-DEVD-SBzl substrate solution
-
-
Include a control with lysate from non-apoptotic cells.
-
-
Initiate the Reaction:
-
Add the cell lysate to the wells.
-
-
Measure Absorbance:
-
Incubate the plate at 37°C and measure the absorbance at 412 nm at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Data Analysis:
-
Calculate the change in absorbance over time to determine the caspase-3 activity. Compare the activity in apoptotic versus non-apoptotic cell lysates.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of thiobenzyl ester peptide substrates.
Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Caption: A typical workflow for high-throughput screening of a protease against a library of thiobenzyl ester peptide substrates.
References
- 1. Human neutrophil proteinase 3: mapping of the substrate binding site using peptidyl thiobenzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
The Role of the S-Benzyl Group in Protease Substrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to numerous areas of biological research and drug development. Understanding their function, specificity, and mechanism of action relies heavily on the use of synthetic substrates. Among these, substrates incorporating an S-benzyl (SBzl) group have carved out a significant niche, particularly in colorimetric assays and chemoenzymatic synthesis. This technical guide provides a comprehensive overview of the role of the SBzl group in protease substrates, detailing its applications, underlying chemical principles, and relevant experimental methodologies.
The S-Benzyl Group as a Leaving Group in Colorimetric Protease Assays
One of the primary applications of the SBzl group in protease substrates is as a thiol-releasing leaving group in colorimetric assays. In this context, a peptide sequence recognized by a specific protease is C-terminally linked to a thiobenzyl ester. Upon enzymatic cleavage of the peptide bond, a free thiol group is released. This thiol can then react with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a quantifiable color change.
The reaction with DTNB produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which has a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to the rate of substrate cleavage by the protease, allowing for the determination of enzyme kinetics.
A notable example is the use of Boc-Ala-Ala-Asp-SBzl as a specific substrate for Granzyme B, a serine protease involved in apoptosis. The cleavage of this substrate by Granzyme B releases a thiol that reacts with DTNB, providing a specific and sensitive method for measuring Granzyme B activity.[1]
Experimental Workflow: Colorimetric Protease Assay using an SBzl Substrate and DTNB
Caption: Workflow for a colorimetric protease assay using an SBzl substrate.
The Benzyl Group in Enhancing Substrate Affinity and Modulating Specificity
Beyond its role as a leaving group, the benzyl moiety itself can significantly influence the interaction between a substrate and a protease. A study on the chemoenzymatic polymerization of amino acid monomers by the cysteine protease papain demonstrated that a benzyl ester group enhances the affinity of the monomer for the enzyme's active site.[2] This enhanced affinity can lead to increased reaction efficiency.
Interestingly, the presence of the benzyl ester also broadened the substrate specificity of papain.[2] While papain typically shows a higher affinity for alanine over glycine, the benzyl ester derivatives of both amino acids were polymerized with similar efficiency.[2] This suggests that the hydrophobic and aromatic nature of the benzyl group can introduce favorable interactions within the enzyme's binding pocket, potentially overriding the inherent preferences for specific amino acid side chains. This property is particularly valuable in the context of chemoenzymatic peptide synthesis, where control over the incorporation of different amino acids is crucial.
Chemoenzymatic Peptide Synthesis Workflow
Caption: Workflow for chemoenzymatic peptide synthesis using benzyl ester monomers.
Quantitative Data
The following table summarizes data from a study on the chemoenzymatic polymerization of amino acid esters by papain, highlighting the superior performance of the benzyl ester.
| Amino Acid Ester | Monomer Concentration (M) | Papain Concentration (U/mL) | Polymerization Yield (%) |
| Alanine-OEt | 0.6 | 10 | ~ 20 |
| Glycine-OEt | 0.6 | 10 | < 5 |
| Alanine-OBzl | 0.6 | 10 | ~ 80 |
| Glycine-OBzl | 0.6 | 10 | ~ 75 |
Data adapted from Uyama et al., Biomacromolecules. This table illustrates the significantly higher yields achieved with benzyl esters (OBzl) compared to ethyl esters (OEt) under the same reaction conditions.
Experimental Protocols
Detailed Protocol for Colorimetric Protease Assay using a Thiobenzyl Ester Substrate
1. Materials:
-
Protease of interest
-
Peptide-SBzl substrate (e.g., Boc-AAD-SBzl for Granzyme B)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
2. Reagent Preparation:
-
SBzl Substrate Stock Solution: Dissolve the Peptide-SBzl substrate in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
DTNB Stock Solution: Dissolve DTNB in DMSO to a final concentration of 100 mM. Store protected from light at 4°C.
-
Working DTNB Solution: Dilute the DTNB stock solution in assay buffer to a final concentration of 1 mM. Prepare fresh daily.
-
Protease Solution: Dilute the protease to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
3. Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the working DTNB solution to each well.
-
Add 20 µL of the protease solution to the appropriate wells. For a negative control, add 20 µL of assay buffer.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the SBzl substrate stock solution to each well.
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
Subtract the absorbance of the negative control from the absorbance of the experimental wells.
-
Plot the change in absorbance over time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
The concentration of the product (TNB) can be calculated using the Beer-Lambert law (ε of TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Detailed Protocol for Chemoenzymatic Synthesis of Polypeptides using Benzyl Ester Monomers
1. Materials:
-
Amino acid benzyl ester (e.g., L-Alanine benzyl ester)
-
Papain (activated)
-
Phosphate buffer (1 M, pH 8.0)
-
Hydrochloric acid (2 M)
-
Deionized water
-
Stirring apparatus
-
Lyophilizer
2. Procedure:
-
Dissolve the amino acid benzyl ester monomer in 1 M phosphate buffer (pH 8.0) to the desired concentration (e.g., 0.6 M).
-
Adjust the pH of the monomer solution to 8.0 with NaOH if necessary.
-
Add the activated papain to the monomer solution to the desired final concentration (e.g., 10 U/mL).
-
Stir the reaction mixture at a constant speed (e.g., 800 rpm) and temperature (e.g., 40°C) for the desired reaction time (e.g., 24 hours).
-
Stop the reaction by adding 2 M HCl to precipitate the synthesized polypeptide.
-
Centrifuge the reaction mixture to pellet the polypeptide.
-
Discard the supernatant and wash the pellet with deionized water three times to remove unreacted monomer and enzyme.
-
Resuspend the final pellet in a small volume of deionized water and lyophilize to obtain the purified polypeptide.
3. Analysis:
-
The molecular weight distribution of the synthesized polypeptide can be determined by techniques such as gel permeation chromatography (GPC) or mass spectrometry.
-
The amino acid composition can be confirmed by amino acid analysis.
Signaling Pathway Visualization
The activity of proteases is often a critical component of cellular signaling cascades. Granzyme B, for instance, plays a key role in cytotoxic T lymphocyte (CTL)-mediated apoptosis. Below is a simplified representation of the Granzyme B signaling pathway.
Caption: Simplified Granzyme B-mediated apoptosis pathway.
Conclusion
The S-benzyl group plays a multifaceted and significant role in the study of proteases. As a key component of thio-releasing substrates, it enables sensitive and continuous colorimetric monitoring of protease activity. Furthermore, the benzyl moiety itself can be strategically employed to enhance substrate affinity and modulate the specificity of enzymes, a feature that is highly advantageous in applications such as chemoenzymatic peptide synthesis. While more direct comparative kinetic data with other substrate classes would be beneficial, the existing body of research clearly establishes SBzl-containing substrates as valuable tools for researchers, scientists, and drug development professionals. The methodologies and principles outlined in this guide provide a solid foundation for the effective application of these substrates in protease research.
References
An In-depth Technical Guide to Proteases Cleaving Suc-Ala-Ala-Pro-Phe-SBzl for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of proteases known to cleave the synthetic chromogenic substrate Succinyl-Alanine-Alanine-Proline-Phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl). This substrate is a valuable tool for the characterization and kinetic analysis of several chymotrypsin-like serine proteases. This document details the kinetic parameters of these enzymes, provides in-depth experimental protocols for their analysis, and illustrates their relevant signaling pathways.
Introduction to this compound and Cleaving Proteases
This compound is a synthetic peptide derivative designed as a specific substrate for a group of serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues, particularly phenylalanine. The thiobenzyl ester leaving group allows for a continuous and sensitive colorimetric assay when coupled with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. Upon cleavage of the thiobenzyl ester bond, the released thiol reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a strong absorbance at 412 nm.
The primary proteases known to efficiently hydrolyze this substrate include:
-
α-Chymotrypsin: A well-characterized digestive serine protease synthesized in the pancreas. It plays a crucial role in the breakdown of dietary proteins in the small intestine.[1][2][3]
-
Cathepsin G: A serine protease found in the azurophilic granules of neutrophils.[4] It is involved in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.
-
Mast Cell Proteases: Specifically, chymotrypsin-like enzymes (chymases) found in the granules of mast cells, such as rat mast cell protease I (RMCP I) and rat mast cell protease II (RMCP II).[2] These proteases are released upon mast cell degranulation and are implicated in allergic and inflammatory responses.
Quantitative Data on Protease Activity
While specific kinetic data for the cleavage of this compound is not extensively reported in readily available literature, data for the closely related p-nitroanilide (pNA) substrate, Suc-Ala-Ala-Pro-Phe-pNA, provides valuable insights into the substrate specificity and relative activity of these proteases. The thiobenzyl ester substrate is generally considered to be more sensitive than the pNA analog.
| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | 98 | 1.63 x 106 |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | Not Reported | Not Reported |
| Mast Cell Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | Not Reported | Not Reported |
Experimental Protocols
General Assay for Protease Activity using this compound and DTNB
This protocol outlines a general method for measuring the activity of chymotrypsin, cathepsin G, or mast cell chymase using this compound. Optimal conditions (e.g., pH, buffer composition, enzyme and substrate concentrations) may need to be determined empirically for each specific protease.
Materials:
-
Purified protease (α-Chymotrypsin, Cathepsin G, or Mast Cell Chymase)
-
This compound (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and DTNB
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 100 mM HEPES buffer and adjust the pH to 7.5. The optimal pH may vary depending on the protease.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.
-
DTNB Stock Solution: Dissolve DTNB in DMSO to a stock concentration of 100 mM.
-
Enzyme Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., cold deionized water or assay buffer) to a known concentration. Dilute the enzyme stock to the desired working concentration in assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
DTNB solution (final concentration typically 0.1-0.5 mM)
-
Substrate solution (prepare a range of concentrations to determine Km and Vmax)
-
-
Include control wells:
-
Blank (no enzyme): Contains buffer, DTNB, and substrate.
-
Enzyme control (no substrate): Contains buffer, DTNB, and enzyme.
-
-
-
Initiation and Measurement:
-
Equilibrate the microplate to the desired assay temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (kinetic read). Record data at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).
-
Signaling Pathways and Experimental Workflows
The proteases discussed in this guide, particularly when acting on cell surfaces, can initiate intracellular signaling cascades primarily through the activation of Protease-Activated Receptors (PARs).[5][6][7] PARs are a unique class of G protein-coupled receptors that are activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that binds to and activates the receptor.
Chymotrypsin Signaling Pathway
Chymotrypsin has been shown to cleave and activate PAR1 and PAR2, leading to downstream signaling events.[5][8] Activation of PAR2 by chymotrypsin can trigger calcium mobilization and the activation of the ERK1/2 MAP kinase pathway.[5]
Caption: Chymotrypsin activates PAR2, leading to Gq-mediated calcium release and ERK1/2 pathway activation.
Cathepsin G Signaling Pathway
Caption: Cathepsin G activates PAR1 and PAR4, triggering G protein-mediated downstream signaling.
Mast Cell Chymase Signaling Pathway
Mast cell chymase can also interact with PARs, although the specific receptor and downstream pathways can be cell-type dependent. For instance, chymase has been shown to signal via PAR2 in intestinal epithelial cells, leading to increased permeability.[10]
Caption: Mast cell degranulation releases chymase, which can activate PAR2 and downstream signaling.
Experimental Workflow for Studying Protease-Mediated PAR Activation
The following workflow outlines a general approach to investigate the activation of PARs by the proteases that cleave this compound.
Caption: A general workflow for investigating protease-mediated PAR activation in cultured cells.
Conclusion
This compound serves as a highly sensitive and specific substrate for a key group of chymotrypsin-like serine proteases. Understanding the kinetics of its cleavage and the signaling pathways initiated by these proteases is crucial for research in areas such as inflammation, immunology, and cancer biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the roles of these important enzymes and to screen for potential therapeutic inhibitors. Further research is warranted to elucidate the precise kinetic parameters for the cleavage of the thiobenzyl ester substrate by cathepsin G and mast cell chymases to provide a more complete quantitative picture.
References
- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Reaction of mast cell proteases tryptase and chymase with protease activated receptors (PARs) on keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Cleavage of Suc-Ala-Ala-Pro-Phe-SBzl by Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive analysis of the enzymatic cleavage of the synthetic peptide substrate N-Succinyl-L-Alaninyl-L-Alaninyl-L-Prolyl-L-Phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl) by α-chymotrypsin, a key serine protease in biochemistry and cell biology.
Chymotrypsin: Mechanism and Specificity
α-Chymotrypsin is a digestive enzyme that catalyzes the hydrolysis of peptide bonds. Its specificity is primarily dictated by the nature of the amino acid residue at the P1 position, which is the residue on the N-terminal side of the scissile bond.
-
Primary Specificity: Chymotrypsin preferentially cleaves peptide bonds C-terminal to large, hydrophobic amino acid residues. The aromatic amino acids—Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr)—are the most favored targets.[1] This is due to a deep, hydrophobic S1 binding pocket in the enzyme's active site that comfortably accommodates these bulky side chains.
-
Secondary Specificity: Cleavage can also occur, though typically at a slower rate, after other residues such as Leucine (Leu), Methionine (Met), and Histidine (His).[2]
-
Inhibitory Factors: The nature of the residue at the P1' position (immediately C-terminal to the cleavage site) can significantly influence the reaction rate. Notably, if Proline (Pro) occupies the P1' position, cleavage is almost completely blocked.[3][4]
-
Catalytic Mechanism: The hydrolysis is carried out by a catalytic triad of amino acids in the active site: Serine-195, Histidine-57, and Aspartate-102. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond in a two-step acylation and deacylation process.
Theoretical Cleavage Site of this compound
To determine the theoretical cleavage site, we apply the principles of chymotrypsin's specificity to the substrate sequence using the standard Schechter and Berger nomenclature, where the scissile bond is located between the P1 and P1' residues.[5][6]
Substrate Sequence: Suc-Ala-Ala-Pro-Phe -|-SBzl
-
P4: Alanine (Ala)
-
P3: Alanine (Ala)
-
P2: Proline (Pro)
-
P1: Phenylalanine (Phe)
-
P1': Thiobenzyl (SBzl) group
The P1 residue is Phenylalanine, an aromatic amino acid that is a primary target for chymotrypsin. Its side chain fits ideally into the enzyme's S1 hydrophobic pocket. This precise positioning aligns the peptide bond between Phenylalanine and the thiobenzyl ester group for nucleophilic attack by the catalytic Serine-195 residue.
Therefore, the theoretical cleavage site is the amide bond connecting the carboxyl group of Phenylalanine to the sulfur atom of the thiobenzyl ester leaving group.
Data Presentation: Substrate and Predicted Products
| Component | Name / Sequence | Molecular Formula | Predicted Role/State |
| Enzyme | α-Chymotrypsin | - | Catalyst |
| Substrate | This compound | C₃₁H₃₈N₄O₇S | Reactant |
| Predicted Product 1 | Succinyl-Ala-Ala-Pro-Phe | C₂₄H₃₂N₄O₈ | Product |
| Predicted Product 2 | Thiobenzyl alcohol (Benzyl mercaptan) | C₇H₈S | Product (Leaving Group) |
Experimental Protocol for Cleavage Verification
The theoretical cleavage site can be confirmed experimentally using a standard enzymatic digestion assay followed by product analysis via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
4.1 Materials
-
Bovine pancreatic α-chymotrypsin (e.g., TPCK-treated to inactivate trypsin)
-
Substrate: this compound
-
Reaction Buffer: 100 mM Tris-HCl with 10 mM CaCl₂, pH 7.8
-
Enzyme Stock Buffer: 1 mM HCl
-
Substrate Stock Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
4.2 Procedure
-
Preparation:
-
Prepare a 10 mM stock solution of the substrate in DMF.
-
Prepare a 1 mg/mL stock solution of chymotrypsin in cold 1 mM HCl.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, add 50 µL of the substrate stock to 940 µL of Reaction Buffer and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the chymotrypsin stock solution (final enzyme:substrate ratio approx. 1:50 w/w).
-
Incubate the reaction at 37°C. Time points can be taken (e.g., at 0, 5, 15, 30, and 60 minutes) to monitor the reaction progress.
-
-
Reaction Quenching:
-
At each desired time point, withdraw a 100 µL aliquot of the reaction mixture and transfer it to a new tube containing 10 µL of 10% TFA to stop the reaction.
-
-
Analysis by HPLC-MS:
-
Inject the quenched samples into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the components using a linear gradient of Solvent A to Solvent B.
-
Monitor the column eluate with a UV detector and a coupled mass spectrometer.
-
Identify the peaks corresponding to the intact substrate (this compound) and the predicted product (Succinyl-Ala-Ala-Pro-Phe).
-
Confirm the identity of each peak by comparing its measured mass-to-charge ratio (m/z) with the theoretical mass calculated for each molecule. The disappearance of the substrate peak should correlate with the appearance of the product peak over time.
-
Visualizations
The following diagrams illustrate the logical workflow for cleavage analysis and the theoretical mechanism of substrate binding and cleavage.
Caption: Experimental workflow for chymotrypsin-mediated cleavage analysis.
Caption: Substrate binding at the chymotrypsin active site.
References
- 1. Peptidases Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. PeptideCutter [web.expasy.org]
- 5. peakproteins.com [peakproteins.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Suc-Ala-Ala-Pro-Phe-SBzl solubility in DMSO and aqueous buffers
An in-depth guide to understanding and utilizing Suc-Ala-Ala-Pro-Phe-SBzl, a key substrate for chymotrypsin and related serine proteases. This document provides detailed protocols for solubility assessment and solution preparation in DMSO and aqueous buffers, tailored for researchers, scientists, and professionals in drug development.
Introduction
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₈N₄O₇S | [4] |
| Molecular Weight | 610.72 g/mol | [4] |
| Appearance | Solid | [5] |
| Storage | Store at -20°C to -80°C, protected from moisture and light. | [5][6] |
Solubility Data
Quantitative solubility data for this compound is not extensively published. However, based on its hydrophobic nature and general peptide solubility guidelines, the following qualitative information can be provided. For a structurally similar peptide, Suc-Ala-Ala-Pro-Phe-pNA, a solubility of 100 mg/mL in DMSO has been reported, requiring sonication for dissolution[5][6].
| Solvent | Expected Solubility | Notes |
| DMSO | High | Generally, hydrophobic peptides exhibit good solubility in DMSO[7][8][9][10]. A stock solution can be prepared and then diluted into aqueous buffers. |
| Aqueous Buffers | Variable | Solubility in aqueous solutions is highly dependent on pH, ionic strength, and the specific buffer composition[9]. The peptide is likely to have low solubility in purely aqueous solutions. |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method to empirically determine the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Selected aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Supersaturated Solution:
-
Add a pre-weighed excess amount of this compound to a known volume of the solvent (e.g., 1 mL of DMSO or aqueous buffer) in a microcentrifuge tube.
-
-
Equilibration:
-
Vortex the mixture vigorously for 2-3 minutes.
-
If necessary, sonicate the mixture for 5-10 minutes to aid dissolution[5].
-
Incubate the suspension at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved peptide.
-
-
Quantification:
-
Carefully collect a known volume of the supernatant.
-
Determine the concentration of the dissolved peptide using a suitable analytical method such as UV-Vis spectrophotometry (if the molar extinction coefficient is known) or a calibrated HPLC method.
-
-
Calculation:
-
The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mM).
-
Protocol 2: Preparation of Stock and Working Solutions
Preparation of DMSO Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the peptide is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles[6].
Preparation of Aqueous Working Solution from DMSO Stock:
-
Thaw a frozen aliquot of the DMSO stock solution.
-
To prevent precipitation, it is recommended to make serial dilutions of the DMSO stock in DMSO first, before adding to the aqueous buffer[11].
-
Add the diluted DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing gently. The final concentration of DMSO in the working solution should be kept to a minimum, typically below 1%, as higher concentrations may affect enzyme activity and cell viability[8][11].
-
Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
Signaling Pathway and Experimental Workflow
This compound serves as a substrate for chymotrypsin, a serine protease. The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the phenylalanine residue. The mechanism of chymotrypsin involves a catalytic triad in its active site.
The following diagram illustrates a typical experimental workflow for assessing the solubility and preparing working solutions of this compound.
Troubleshooting
-
Precipitation in Aqueous Buffer: If the peptide precipitates when diluted from the DMSO stock, try a lower final concentration, a different buffer, or adjust the pH of the buffer. It is also beneficial to make intermediate dilutions in DMSO before adding to the aqueous solution[11].
-
Low Solubility: For highly hydrophobic peptides that are difficult to dissolve even in DMSO, a small amount of a stronger organic solvent like DMF or acetonitrile can be tested, but their compatibility with the downstream application must be considered[9].
-
Oxidation: Although this compound does not contain amino acids that are highly susceptible to oxidation (like Cys, Met, or Trp), it is good practice to use freshly prepared solutions and avoid repeated freeze-thaw cycles to ensure the integrity of the peptide[10].
Conclusion
This application note provides a practical guide for researchers working with this compound, focusing on its solubility characteristics and the preparation of solutions in DMSO and aqueous buffers. By following these protocols and understanding the underlying principles of peptide solubility, scientists can ensure the reliability and accuracy of their experimental outcomes in drug discovery and biochemical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 80651-95-2 | FS110879 [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocat.com [biocat.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application of Suc-Ala-Ala-Pro-Phe-SBzl in Serine Protease Inhibitor Screening
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as inflammation, cardiovascular diseases, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a significant area of focus in drug discovery and development. A key tool in this process is the availability of sensitive and reliable enzymatic assays for high-throughput screening (HTS) of potential inhibitor candidates.
This application note details the use of the synthetic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl), for the sensitive and continuous colorimetric assay of chymotrypsin and chymotrypsin-like serine proteases. Upon enzymatic cleavage of the thiobenzyl ester bond, the released thiol product reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a quantifiable yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically. This assay is readily adaptable for inhibitor screening applications.
Principle of the Assay
The screening assay is based on the enzymatic hydrolysis of this compound by a serine protease, such as chymotrypsin. The reaction releases a free thiol group from the thiobenzyl ester. This thiol instantaneously reacts with DTNB, which is present in the reaction mixture, to produce the chromophore TNB. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduced rate of color development. The potency of the inhibitor can be quantified by determining the concentration required to reduce the enzymatic activity by 50% (IC50).
Data Presentation
The following table summarizes the inhibition of bovine α-chymotrypsin by a known serine protease inhibitor, chymostatin. This data is provided as an example of the type of quantitative information that can be obtained from inhibitor screening assays.
| Inhibitor | Target Enzyme | Substrate Used in Study | Inhibition Constant (Ki) |
| Chymostatin | Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 4 x 10⁻¹⁰ M[1] |
Note: The Ki value presented was determined using the p-nitroanilide (pNA) analog of the substrate. Due to the structural similarity of the peptide portion, it serves as a relevant reference for the potency of this inhibitor.
Experimental Protocols
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.8, containing 10 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
Test inhibitors
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplates
Preparation of Reagents
-
Assay Buffer: Prepare a 0.1 M Tris-HCl buffer solution and adjust the pH to 7.8. Add calcium chloride to a final concentration of 10 mM.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Store protected from light.
-
Substrate Stock Solution (10 mM): Dissolve 6.1 mg of this compound in 1 mL of DMSO.
-
Enzyme Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl to the desired concentration. Prepare fresh dilutions in Assay Buffer just before use.
-
Inhibitor Stock Solutions: Dissolve test inhibitors in an appropriate solvent (e.g., DMSO) to prepare concentrated stock solutions.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates the general workflow for a serine protease inhibitor screening assay using this compound.
Detailed Protocol for Chymotrypsin Activity Assay
This protocol is for determining the baseline activity of the enzyme.
-
Prepare a reaction mixture containing Assay Buffer, DTNB (final concentration 0.3 mM), and this compound (final concentration 0.1 mM).
-
Pipette 180 µL of the reaction mixture into the wells of a 96-well plate.
-
Initiate the reaction by adding 20 µL of the diluted chymotrypsin solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes at 25°C.
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
Detailed Protocol for Inhibitor Screening Assay
-
Prepare serial dilutions of the test inhibitors in Assay Buffer containing a constant, low percentage of DMSO (e.g., 1-2%).
-
In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells. For control wells (no inhibition), add 20 µL of the buffer with DMSO.
-
To each well, add 160 µL of the chymotrypsin solution diluted in Assay Buffer.
-
Pre-incubate the plate at 25°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate/DTNB mixture by combining the substrate stock solution and DTNB stock solution in Assay Buffer to achieve final concentrations of 0.1 mM for the substrate and 0.3 mM for DTNB upon addition to the wells.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate/DTNB mixture to all wells.
-
Immediately start kinetic measurements in a microplate reader at 412 nm, recording data every 30 seconds for 10-20 minutes at 25°C.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Determine the percent inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Chymotrypsin-Mediated Signaling Pathway
Chymotrypsin, in addition to its digestive functions, can act as a signaling molecule by activating Protease-Activated Receptors (PARs), specifically PAR2.[2][3] This activation triggers intracellular signaling cascades that can modulate cellular responses.
Chymotrypsin Activation of the PAR2 Signaling Pathway
Chymotrypsin cleaves the N-terminal extracellular domain of PAR2, exposing a new N-terminus that acts as a tethered ligand.[2][3] This tethered ligand binds to the receptor, causing a conformational change and initiating downstream signaling. The primary signaling pathway involves the coupling of PAR2 to Gαq proteins, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream kinases such as the Extracellular signal-Regulated Kinase (ERK1/2), which in turn can modulate gene expression and cellular functions.[2][3]
References
- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of peptide thiobenzyl esters with mammalian chymotrypsinlike enzymes: a sensitive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Protocol for Measuring Cathepsin G Activity with Suc-Ala-Ala-Pro-Phe-SBzl
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the enzymatic assay of Cathepsin G using the thiobenzyl ester substrate, N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-S-benzyl (Suc-Ala-Ala-Pro-Phe-SBzl). The assay is designed for accurate and reproducible measurement of Cathepsin G activity in purified enzyme preparations and biological samples.
Principle of the Assay
Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[1][2] It exhibits chymotrypsin-like specificity, cleaving peptide bonds after aromatic amino acid residues such as phenylalanine.[3] The assay protocol utilizes the synthetic peptide substrate this compound. The enzymatic activity of Cathepsin G cleaves the thiobenzyl ester bond, releasing a free thiol group (Thiobenzyl). This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is present in the reaction buffer. The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the increase in absorbance at 412 nm. The rate of TNB formation is directly proportional to the Cathepsin G activity.
Cathepsin G Signaling Pathway
Cathepsin G, released by neutrophils during inflammation, can act as a signaling molecule by activating specific receptors on target cells.[3] A key pathway involves the activation of Protease-Activated Receptor 4 (PAR4), particularly on the surface of platelets.[4][5][6] Unlike thrombin, which cleaves PAR4 at one site, Cathepsin G cleaves the N-terminus of PAR4 at a novel site (Ser67-Arg68), creating a new tethered ligand.[7][8] This activation triggers downstream G-protein signaling cascades, leading to calcium mobilization, platelet activation, and aggregation, thus linking inflammation with thrombosis.[6][8]
Caption: Cathepsin G activation of the PAR4 signaling pathway on platelets.
Experimental Protocol
This protocol is optimized for a 96-well plate format suitable for spectrophotometric analysis.
Materials and Reagents
-
Purified Human Cathepsin G: (e.g., from human neutrophils)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-SBzl (Suc-AAPF-SBzl)
-
DTNB: 5,5'-dithiobis-(2-nitrobenzoic acid)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution. Store at -20°C.
-
DTNB Stock Solution: Dissolve DTNB in Assay Buffer to make a 10 mM stock solution. Store protected from light at 4°C.
-
Cathepsin G Inhibitor (Optional Control): e.g., Cathepsin G Inhibitor I or α1-Antichymotrypsin.
-
Microplate Reader: Capable of reading absorbance at 412 nm.
-
96-well clear, flat-bottom microplates.
Assay Procedure
-
Reagent Preparation:
-
Prepare the working Assay Buffer .
-
Prepare a Working DTNB Solution by diluting the 10 mM stock to a final concentration of 0.5 mM in Assay Buffer.
-
Prepare a series of Substrate Dilutions in Assay Buffer from the 10 mM stock. A typical range for optimization is 50 µM to 1 mM.
-
Prepare a working solution of Cathepsin G in Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 20-100 nM is recommended. Keep the enzyme on ice.
-
-
Assay Setup (per well):
-
Test Wells: Add 160 µL of Assay Buffer and 20 µL of Working DTNB Solution.
-
Substrate Control Wells (Blank): Add 180 µL of Assay Buffer and 20 µL of Working DTNB Solution (no enzyme will be added).
-
Inhibitor Control Wells (Optional): Add 150 µL of Assay Buffer, 20 µL of Working DTNB Solution, and 10 µL of the desired inhibitor. Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
To each well (except the Substrate Control), add 20 µL of the appropriate Substrate Dilution.
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the working Cathepsin G solution to the Test Wells and Inhibitor Control Wells. For the Substrate Control Wells, add 20 µL of Assay Buffer instead of the enzyme.
-
The total reaction volume should be 220 µL.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader.
-
Take readings every 1-2 minutes for a period of 15-30 minutes. Ensure the measurements are taken during the linear phase of the reaction.
-
Experimental Workflow
The following diagram illustrates the key steps in the Cathepsin G activity assay.
Caption: A streamlined workflow for the Cathepsin G enzymatic assay.
Data Presentation
The following table summarizes the key quantitative parameters for this assay. Note that some values are derived from assays using analogous substrates and should be empirically optimized for the specific experimental conditions.
| Parameter | Recommended Value / Range | Notes |
| Substrate | This compound | Thiobenzyl ester substrate specific for chymotrypsin-like proteases. |
| Enzyme | Human Neutrophil Cathepsin G | - |
| Detection Reagent | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | Reacts with the released thiol to produce a colored product. |
| Wavelength | 412 nm | Wavelength for detecting the TNB product. |
| Assay Buffer | 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5 | High salt and DMSO are often used to improve substrate solubility and enzyme activity.[9] |
| Temperature | 25°C - 37°C | The reaction is faster at 37°C.[10] |
| Substrate Conc. | 0.1 - 2.0 mM | Optimal concentration should be determined by running a substrate titration curve. |
| Enzyme Conc. | 20 - 100 nM | Should be adjusted to ensure the reaction rate is linear over the measurement period. |
| Molar Extinction Coeff. (ε) of TNB | 14,150 M⁻¹cm⁻¹ | At pH 8.0. This value is necessary for calculating the enzyme activity. |
Data Analysis and Calculations
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance at 412 nm against time (in minutes).
-
Determine the slope of the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the substrate control (blank) from the rate of the test samples to correct for any non-enzymatic hydrolysis.
-
Corrected Rate (ΔAbs/min) = (ΔAbs/min)Sample - (ΔAbs/min)Blank
-
-
Calculate Cathepsin G Activity:
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
-
Activity (mol/min) = (ΔAbs/min × Total Volume (L)) / (ε × Path Length (cm))
-
Where:
-
Total Volume is the final reaction volume in the well (in Liters).
-
ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Path Length is the light path through the well, typically determined by the volume and plate geometry (for 100 µL in many 96-well plates, this is ~0.28 cm, but should be verified for your specific plate reader and volume).
-
-
-
Express Specific Activity:
-
If the protein concentration of the enzyme sample is known, the specific activity can be calculated.
-
Specific Activity (U/mg) = Activity (µmol/min) / Amount of Enzyme (mg)
-
One unit (U) of Cathepsin G activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmol of substrate per minute at a specific temperature and pH.[3]
-
References
- 1. Cathepsin G - Wikipedia [en.wikipedia.org]
- 2. abcam.com [abcam.com]
- 3. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin G activates protease-activated receptor-4 in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. ashpublications.org [ashpublications.org]
- 9. Cathepsin G Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes: High-Throughput Screening for Serine Protease Inhibitors using Suc-AAPF-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents.[1] Chymotrypsin-like serine proteases, such as chymotrypsin, cathepsin G, and mast cell proteases (e.g., chymase), represent an important class of drug targets due to their involvement in various physiological and pathological processes, including digestion, immune responses, and inflammation.[2][3]
This document provides a detailed protocol for the development and implementation of a robust, high-throughput screening assay to identify inhibitors of chymotrypsin-like serine proteases using the thiobenzyl ester substrate, Succinyl-Alanine-Alanine-Proline-Phenylalanine-Thiobenzyl ester (Suc-AAPF-SBzl). The assay is based on the enzymatic cleavage of Suc-AAPF-SBzl, followed by a colorimetric detection method suitable for HTS formats.
Assay Principle
The screening assay is a two-step enzymatic reaction. In the first step, the target chymotrypsin-like enzyme cleaves the thiobenzyl ester bond of the Suc-AAPF-SBzl substrate. This reaction releases a peptide fragment and a thiobenzyl alcohol product, which contains a free thiol group (-SH).
In the second step, the released thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent). This reaction produces a mixed disulfide and the highly colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[4] The intensity of the color is directly proportional to the enzyme activity. In the presence of an inhibitor, the enzymatic cleavage of the substrate is reduced, leading to a decrease in the colorimetric signal.
Caption: Enzymatic cleavage of Suc-AAPF-SBzl and subsequent colorimetric detection.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Suc-AAPF-SBzl Substrate | MedChemExpress | HY-P1035 | -20°C, desiccated |
| Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 | -20°C |
| DTNB (Ellman's Reagent) | Thermo Fisher | 22582 | Room Temperature |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |
| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temperature |
| Triton X-100 | Sigma-Aldrich | T8787 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), HTS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| Chymostatin (Control Inhibitor) | Sigma-Aldrich | C7268 | -20°C |
| 384-well clear, flat-bottom plates | Corning | 3701 | Room Temperature |
| Purified Water | Millipore | - | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.01% Triton X-100, pH 8.0):
-
Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Prepare a 1 M stock solution of CaCl₂.
-
Prepare a 10% stock solution of Triton X-100.
-
To prepare 100 mL of Assay Buffer, mix 5 mL of 1 M Tris-HCl, 1 mL of 1 M CaCl₂, 100 µL of 10% Triton X-100, and bring the final volume to 100 mL with purified water. Adjust pH to 8.0 if necessary. Store at 4°C.
-
-
Enzyme Stock Solution (1 mg/mL Chymotrypsin):
-
Dissolve chymotrypsin in cold, purified water to a final concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Substrate Stock Solution (20 mM Suc-AAPF-SBzl):
-
Dissolve Suc-AAPF-SBzl in 100% DMSO to a final concentration of 20 mM. Store at -20°C.
-
-
DTNB Stock Solution (10 mM):
-
Dissolve DTNB in 100% DMSO to a final concentration of 10 mM. Store protected from light at 4°C.
-
-
Control Inhibitor Stock Solution (1 mM Chymostatin):
-
Dissolve chymostatin in 100% DMSO to a final concentration of 1 mM. Store at -20°C.
-
HTS Assay Workflow (384-Well Plate Format)
This protocol is optimized for a final assay volume of 40 µL.
Caption: High-throughput screening workflow for serine protease inhibitors.
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 200 nL of test compounds, positive controls (DMSO), and negative controls (Chymostatin) to the appropriate wells of a 384-well plate. (See Table 1 for layout).
-
Enzyme Addition:
-
Prepare a 2X Enzyme Working Solution by diluting the Chymotrypsin Stock Solution in Assay Buffer. The final concentration should be determined empirically (e.g., 2 µg/mL).
-
Dispense 20 µL of the 2X Enzyme Working Solution into all wells except for the background control wells. Add 20 µL of Assay Buffer to the background wells.
-
Mix the plate on a plate shaker for 30 seconds.
-
Pre-incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/DTNB Working Solution in Assay Buffer. The final concentrations should be optimized, but starting points are 200 µM Suc-AAPF-SBzl and 300 µM DTNB. Note: Prepare this solution fresh just before use.
-
Dispense 20 µL of the 2X Substrate/DTNB Working Solution to all wells to start the reaction.
-
Mix the plate on a plate shaker for 1 minute.
-
-
Incubation and Detection:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Table 1: Example 384-Well Plate Layout
| Well Type | Columns 1-2 | Columns 3-22 | Columns 23-24 |
| Description | Negative Control | Test Compounds | Positive Control |
| Compound | Chymostatin (10 µM final) | Test Library (e.g., 10 µM final) | DMSO only |
| Enzyme | Yes | Yes | Yes |
| Purpose | 100% Inhibition Signal | Screening | 0% Inhibition Signal |
| Note: Include a few wells for background signal (Assay Buffer, no enzyme) to monitor signal-to-background. |
Assay Validation
Before initiating a full HTS campaign, the assay must be validated to ensure it is robust and reproducible.[5]
-
DMSO Tolerance: Run the assay with varying concentrations of DMSO (e.g., 0.1% to 2%) in the positive control wells to determine the highest concentration that does not significantly affect enzyme activity. The final DMSO concentration in this protocol is 0.5%.
-
Z'-Factor Calculation: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare 3-5 plates with only positive (DMSO) and negative (Chymostatin) controls (e.g., half of the plate for each).
-
Run the assay as described above.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average signal of the controls.
-
Table 2: Assay Validation Parameters
| Parameter | Acceptance Criteria | Purpose |
| Z'-Factor | > 0.5 | Measures assay quality and separation between controls. |
| Signal-to-Background | > 5 | Ensures a sufficient signal window over background noise. |
| CV of Controls | < 10% | Indicates low variability and high precision. |
| DMSO Tolerance | < 20% signal change | Confirms assay is not sensitive to the compound solvent. |
Data Analysis and Hit Identification
Caption: Workflow for hit identification and validation from primary HTS data.
-
Normalization and Inhibition Calculation:
-
The activity of each compound is normalized to the plate controls.
-
Calculate the percentage of inhibition for each test well using the formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
-
Hit Selection:
-
A "hit" is defined as a compound that produces a statistically significant inhibition above a certain threshold. A common starting point is a cutoff of >50% inhibition or >3 standard deviations from the mean of the positive controls.
-
-
Hit Confirmation and IC₅₀ Determination:
-
Confirmed hits should be re-tested in triplicate in the primary assay.
-
Compounds that are reproducibly active are then tested in a dose-response format (e.g., 10-point, 3-fold serial dilutions) to determine their half-maximal inhibitory concentration (IC₅₀), a measure of potency.
-
Table 3: Example HTS Data Summary
| Compound ID | % Inhibition | Hit? (>50%) | IC₅₀ (µM) |
| Cmpd-001 | 85.2 | Yes | 1.2 |
| Cmpd-002 | 12.5 | No | > 100 |
| Cmpd-003 | 55.9 | Yes | 8.7 |
| Cmpd-004 | 9.8 | No | > 100 |
Biological Context: Mast Cell Protease Pathway
The target enzymes for Suc-AAPF-SBzl, such as chymase, are released during mast cell degranulation, a key event in allergic and inflammatory responses. Identifying inhibitors of these proteases is a valid strategy for developing anti-inflammatory therapeutics.
Caption: Simplified pathway of mast cell activation and protease release.
References
- 1. Identifying actives from HTS data sets: practical approaches for the selection of an appropriate HTS data-processing method and quality control review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suc-AAPF-pNA peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Suc-Ala-Ala-Pro-Phe-SBzl in Protease-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Ala-Pro-Phe-SBzl (Succinyl-Alanine-Alanine-Proline-Phenylalanine-Thiobenzyl ester) is a synthetic peptide derivative that serves as a valuable tool in biochemical research and drug discovery, particularly for targeting chymotrypsin-like serine proteases.[1] Its unique structure, featuring a thiobenzyl ester leaving group, allows for highly sensitive and continuous monitoring of enzyme activity. This makes it an excellent substrate for high-throughput screening (HTS) of potential protease inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and characterization of inhibitors for key protease targets.
Protease Targets
This compound is a substrate for several chymotrypsin-like serine proteases, including:
-
α-Chymotrypsin: A digestive enzyme synthesized in the pancreas that plays a crucial role in protein digestion.[2][3]
-
Rat Mast Cell Protease I (RMCP I): A chymase stored in the granules of connective tissue mast cells, involved in inflammation and tissue remodeling.[2][3][4]
-
Rat Mast Cell Protease II (RMCP II): A chymase found in mucosal mast cells, implicated in intestinal inflammatory responses and increased epithelial permeability.[2][3]
-
Cathepsin G: A serine protease found in neutrophils, involved in inflammation and host defense.
Principle of the Assay
The enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue in this compound by a target protease releases benzyl mercaptan (thiobenzyl alcohol). This released thiol can then react with a chromogenic disulfide reagent, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction produces a colored product, 2-nitro-5-thiobenzoate (TNB), which can be continuously monitored spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.
Data Presentation
| Substrate | Protease | Km (µM) | Leaving Group |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60 | p-Nitroanilide |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1700 | p-Nitroanilide |
| N-Benzoyl-L-tyrosine-SBzl | α-Chymotrypsin | 20 | Thiobenzyl |
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
α-Chymotrypsin (Enzyme)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (potential inhibitors)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Stock Solutions
-
Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.
-
DTNB Stock Solution (10 mM): Dissolve DTNB in assay buffer. Prepare fresh daily and protect from light.
-
Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve α-Chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store at -80°C in aliquots. Dilute to the desired working concentration in assay buffer just before use.
-
Test Compound Stock Solutions: Dissolve test compounds in DMSO to a desired stock concentration (e.g., 10 mM).
Protocol for Screening of Chymotrypsin Inhibitors
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
-
Prepare the Assay Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, DTNB, and the substrate. The final concentration of DTNB should be around 0.3 mM, and the substrate concentration should be at or below its Km value (e.g., 20-50 µM) to ensure sensitivity to competitive inhibitors.
-
Dispense Test Compounds: To the wells of a 96-well plate, add 2 µL of the test compound solutions at various concentrations (or a single concentration for primary screening). For control wells, add 2 µL of DMSO.
-
Add Assay Mixture: Add 178 µL of the assay mixture to each well.
-
Initiate the Reaction: Add 20 µL of the diluted enzyme solution to each well to initiate the enzymatic reaction. The final volume in each well will be 200 µL.
-
Monitor the Reaction: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 412 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Ratecontrol - Rateblank)] x 100 (Where Rateblank is the rate in a well with no enzyme).
-
For compounds showing significant inhibition, determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathways of Target Proteases
The following diagrams illustrate the known or proposed signaling pathways involving the protease targets of this compound.
Caption: Chymotrypsin signaling via PAR2 activation.
Caption: RMCP II-mediated increase in epithelial permeability.
Caption: Proposed signaling of RMCP I affecting cellular processes.
Experimental Workflow
The following diagram outlines the workflow for a typical protease inhibitor screening assay using this compound.
Caption: Workflow for protease inhibitor screening.
Conclusion
This compound is a highly effective and sensitive substrate for the continuous monitoring of chymotrypsin-like protease activity. Its application in a robust and straightforward spectrophotometric assay makes it an ideal tool for the high-throughput screening and characterization of novel protease inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug discovery to effectively utilize this valuable reagent in their quest for new therapeutics targeting proteases.
References
Application Notes and Protocols for Suc-Ala-Ala-Pro-Phe-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl) is a synthetic peptide derivative that serves as a highly effective substrate for chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2][3] Its specific amino acid sequence allows for sensitive and specific measurement of the enzymatic activity of these proteases. The thiobenzyl ester leaving group enables a continuous spectrophotometric assay when coupled with a thiol-reactive chromogen like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[1][4] This document provides detailed application notes and experimental protocols for the use of this compound in enzyme kinetics and inhibitor screening.
Principle of the Assay
The enzymatic assay for proteases using this compound is based on the cleavage of the thiobenzyl ester bond by the enzyme. This reaction releases a free thiol, benzyl mercaptan. In the presence of DTNB, this thiol reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.[4]
Applications
This compound is a versatile tool with several key applications in research and drug development:[5]
-
Enzyme Kinetics Studies: It is used to determine key kinetic parameters (K_m, V_max, k_cat) of chymotrypsin and cathepsin G.[1][6]
-
Inhibitor Screening: The substrate is ideal for high-throughput screening of potential inhibitors of chymotrypsin-like proteases.
-
Drug Design: It plays a role in the design and characterization of peptide-based drugs targeting specific proteases.[5]
-
Biochemical Research: Researchers utilize this substrate to investigate protein-protein interactions and enzyme activity, providing insights into cellular processes and disease mechanisms.[5]
Quantitative Data
The following table summarizes the kinetic parameters for the hydrolysis of Suc-Ala-Ala-Pro-Phe derivatives by chymotrypsin and cathepsin G. For comparative purposes, data for the more common p-nitroanilide (pNA) analog are also included.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | - | - | [6] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | - | - | [6] |
Experimental Protocols
Chymotrypsin Activity Assay using this compound
This protocol describes a continuous spectrophotometric assay for determining chymotrypsin activity.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (Substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mM. Store at -20°C.
-
DTNB Stock Solution: Dissolve DTNB in the assay buffer to a concentration of 10 mM. Store protected from light at 4°C.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer.
-
-
Assay Protocol:
-
Set up the reaction in a 96-well plate or a cuvette. The final volume for this example is 200 µL.
-
Add the following components to each well/cuvette:
-
160 µL of Assay Buffer
-
10 µL of DTNB Stock Solution (final concentration: 0.5 mM)
-
10 µL of Substrate Stock Solution (final concentration: 1 mM, can be varied for kinetic studies)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA₄₁₂/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (ε for TNB at 412 nm is 14,150 M⁻¹cm⁻¹).
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
-
Visualizations
Enzymatic Reaction of Chymotrypsin with this compound
References
- 1. Reaction of peptide thiobenzyl esters with mammalian chymotrypsinlike enzymes: a sensitive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
Spectrophotometric Determination of Chymotrypsin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymotrypsin is a serine protease that plays a crucial role in protein digestion in the small intestine. It selectively cleaves peptide bonds on the carboxyl side of large hydrophobic amino acid residues such as tryptophan, tyrosine, and phenylalanine. The enzymatic activity of chymotrypsin is a key parameter in various research and development areas, including biochemistry, pharmacology, and drug discovery. Accurate and reliable determination of chymotrypsin activity is essential for studying enzyme kinetics, screening for inhibitors, and in quality control of pharmaceutical preparations.
This document provides detailed application notes and protocols for the spectrophotometric determination of chymotrypsin activity using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) as a substrate. This method is based on the principle that the hydrolysis of BTEE by chymotrypsin leads to an increase in absorbance at 256 nm.
Principle of the Assay
Chymotrypsin catalyzes the hydrolysis of the ester bond in N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), yielding N-Benzoyl-L-Tyrosine and ethanol. The formation of N-Benzoyl-L-Tyrosine results in an increase in absorbance at 256 nm, which can be monitored over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the chymotrypsin activity in the sample.
The enzymatic reaction is as follows:
Caption: Enzymatic hydrolysis of BTEE by chymotrypsin.
Data Presentation
The following table summarizes the key quantitative data and conditions for the spectrophotometric determination of chymotrypsin activity using BTEE.
| Parameter | Value | Source |
| Substrate | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | [1][2][3] |
| Wavelength (λ) | 256 nm | [2][3] |
| pH | 7.8 | [1][2][3] |
| Temperature | 25 °C | [1][2][3] |
| Buffer | Tris-HCl | [2][3] |
| Molar Extinction Coefficient (ε) of N-Benzoyl-L-Tyrosine | 964 M⁻¹cm⁻¹ | [3] |
| Unit Definition | One unit hydrolyzes 1.0 µmole of BTEE per minute at pH 7.8 and 25 °C. | [1] |
Experimental Protocols
This section provides a detailed methodology for the spectrophotometric determination of chymotrypsin activity.
Reagent Preparation
-
80 mM Tris-HCl Buffer (pH 7.8 at 25°C): Dissolve Trizma base in deionized water to a final concentration of 80 mM. Adjust the pH to 7.8 at 25°C with 1 M HCl.[1][3]
-
2 M Calcium Chloride Solution: Dissolve calcium chloride dihydrate in deionized water to a final concentration of 2 M.[1][3]
-
1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) Solution: Dissolve 37.0 mg of BTEE in 63.4 mL of methanol. Bring the final volume to 100 mL with deionized water.[1]
-
1 mM HCl: Prepare a 1:1000 dilution of 1 M HCl with deionized water. Keep this solution on ice.[1]
-
Chymotrypsin Stock Solution: Immediately before use, prepare a solution of chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.
-
Chymotrypsin Working Solution: Dilute the chymotrypsin stock solution in cold 1 mM HCl to a concentration of 10-30 µg/mL for the assay.
Assay Procedure
The following diagram illustrates the experimental workflow:
Caption: Experimental workflow for chymotrypsin activity assay.
-
Set up the Spectrophotometer: Adjust the spectrophotometer to a wavelength of 256 nm and set the temperature to 25°C.[2]
-
Prepare the Reaction Mixture: In a quartz cuvette, pipette the following reagents:
-
1.42 mL of 80 mM Tris-HCl buffer, pH 7.8
-
1.40 mL of 1.18 mM BTEE solution
-
0.08 mL of 2 M CaCl₂ solution.[3]
-
-
Equilibration: Mix the contents of the cuvette by inversion and place it in the thermostatted spectrophotometer. Allow the mixture to equilibrate to 25°C for 4-5 minutes and record any blank rate.
-
Initiate the Reaction: Add 0.1 mL of the chymotrypsin working solution to the cuvette.
-
Measure Absorbance: Immediately mix by inversion and start recording the increase in absorbance at 256 nm for approximately 5 minutes.[3]
-
Data Analysis: Determine the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.
Calculations
The activity of the chymotrypsin solution can be calculated using the following formula:
Units/mL enzyme = (ΔA₂₅₆/min * 3 * df) / (0.964 * 0.1)
Where:
-
ΔA₂₅₆/min is the rate of absorbance change per minute.
-
3 is the total reaction volume in mL.[3]
-
df is the dilution factor of the enzyme.
-
0.964 is the millimolar extinction coefficient of N-Benzoyl-L-Tyrosine at 256 nm (in mM⁻¹cm⁻¹).[3]
-
0.1 is the volume of the enzyme solution added in mL.[3]
Alternative Substrates
While BTEE is a commonly used substrate, other chromogenic substrates can also be employed for the spectrophotometric determination of chymotrypsin activity. One such substrate is N-Succinyl-L-phenylalanine p-nitroanilide. The hydrolysis of this substrate by chymotrypsin releases p-nitroaniline, which can be detected at 410 nm.[1]
Concluding Remarks
The spectrophotometric assay using BTEE provides a reliable and straightforward method for determining chymotrypsin activity. Adherence to the specified conditions of pH, temperature, and reagent concentrations is crucial for obtaining accurate and reproducible results. This protocol is well-suited for various applications in academic research and the pharmaceutical industry, including enzyme characterization and inhibitor screening. For determining kinetic parameters such as Kₘ and Vₘₐₓ, the assay should be performed with varying substrate concentrations.[4]
References
Application Notes and Protocols for the Hydrolysis of Suc-Ala-Ala-Pro-Phe-SBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl), is a valuable tool for the characterization of chymotrypsin and chymotrypsin-like serine proteases. Its hydrolysis by these enzymes provides a means to assess enzyme activity and specificity, which is crucial in various research and drug development contexts. This document provides detailed application notes and protocols for conducting hydrolysis experiments using this substrate.
This compound serves as a substrate for a range of enzymes, including chymotrypsin, rat intestinal mast cell protease (RMCP I), and rat skeletal muscle mast cell protease (RMCP II)[1]. The enzymatic cleavage of the thiobenzyl ester bond releases a thiol-containing product, which can be quantified to determine the rate of the enzymatic reaction.
Data Presentation
The following tables summarize the key experimental parameters for the hydrolysis of this compound and similar substrates by chymotrypsin and other serine proteases.
Table 1: Optimal Reaction Conditions for Chymotrypsin and Chymotrypsin-like Enzymes
| Parameter | Optimal Range | Enzyme Specific Examples |
| pH | 7.0 - 9.0[2][3][4][5][6] | - Lobster Chymotrypsin: pH 7.0[2] - Bovine Chymotrypsin: pH 7.8[5] - Serine Protease (Nocardiopsis prasina): pH 9.0[7] |
| Temperature | 37°C - 55°C[4][5][6][8] | - Human Chymotrypsin-like Protease: 37°C[3][8] - Scorpion Chymotrypsin-like Protease: 50°C[4] - Lobster Chymotrypsin: 55°C[2] |
| Buffer System | Tris-HCl | - 0.1 M Tris-HCl[3] - 100 mM Tris-HCl |
| Additives | 10 mM CaCl₂ (for enzyme stability)[4] | - |
Table 2: Substrate and Enzyme Concentration Ranges
| Component | Concentration Range | Notes |
| Substrate (this compound or similar) | 20 µM - 200 µM | - A final concentration of 50 µM was used for a fluorogenic substrate.[8] - A final concentration of 200 µM was used for a p-nitroanilide substrate.[3] |
| Enzyme (Chymotrypsin or similar) | 10 nM - (application dependent) | - For kinetic assays, 10 nM of enzyme has been used.[3] - For peptide digestion, a 1:60 (w/w) enzyme to peptide ratio is recommended. |
Experimental Protocols
Protocol 1: Standard Assay for this compound Hydrolysis
This protocol describes a typical colorimetric assay for measuring the activity of chymotrypsin or a chymotrypsin-like enzyme using this compound as the substrate. The detection of the released thiol is achieved using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.
Materials:
-
Chymotrypsin or other serine protease
-
This compound
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Calcium Chloride (CaCl₂)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for dissolving the substrate
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer, pH 8.0, containing 10 mM CaCl₂.
-
Substrate Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10 mM. Store in aliquots at -20°C. The related substrate, Suc-Ala-Ala-Pro-Phe-pNA, is soluble in DMF and DMSO[9][10].
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's activity.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB solution (to a final concentration of 0.5 mM)
-
Substrate solution (diluted from the stock solution to the desired final concentration, e.g., 100 µM)
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiation of Reaction:
-
Add the enzyme solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Include appropriate controls:
-
Blank: All components except the enzyme.
-
Substrate Control: All components except the enzyme, to measure any non-enzymatic hydrolysis.
-
Enzyme Control: All components except the substrate, to measure any background signal from the enzyme preparation.
-
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes). The reaction should be in the linear range.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
-
The concentration of the product can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the product of the DTNB reaction is 14,150 M⁻¹cm⁻¹.
-
Mandatory Visualizations
Caption: Workflow for the enzymatic hydrolysis of this compound.
Caption: Conceptual diagram of this compound hydrolysis by a serine protease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low signal in Suc-Ala-Ala-Pro-Phe-SBzl assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl) in enzyme assays, particularly for chymotrypsin and chymotrypsin-like serine proteases.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is a colorimetric method for measuring the activity of chymotrypsin and other related proteases. The enzyme cleaves the thiobenzyl ester bond in the this compound substrate. This releases a thiol-containing product, thiobenzyl alcohol. In the presence of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, the thiol product reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.
Q2: What enzymes can be assayed using this compound?
This substrate is primarily designed for assaying chymotrypsin activity.[1] However, it can also be cleaved by other chymotrypsin-like serine proteases, such as cathepsin G and rat mast cell proteases.[2]
Q3: How should I store the this compound substrate and DTNB reagent?
-
This compound: For long-term storage, it is recommended to store the lyophilized powder at -20°C.[3]
-
DTNB (Ellman's Reagent): The solid reagent is stable at room temperature for up to two years. Stock solutions in solvents like DMSO can be stored at 4°C for several months.[4] Aqueous working solutions are less stable and should ideally be prepared fresh.
Troubleshooting Guide: Low Signal
A common issue encountered in this assay is a weak or absent colorimetric signal. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | Verify Enzyme Activity: Test your enzyme with a known, reliable substrate to confirm its activity. If possible, run a positive control with a fresh, validated batch of chymotrypsin.Check Storage and Handling: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions in an appropriate buffer immediately before the assay. |
| Substrate Degradation | Check Substrate Storage: Confirm that the this compound has been stored correctly at -20°C.[3]Use Fresh Substrate: If there is any doubt about the substrate's integrity, use a fresh, unopened vial. |
| DTNB Reagent Issues | Prepare Fresh DTNB: The DTNB working solution can degrade over time. Prepare a fresh solution for each experiment.[4]Verify DTNB Quality: If the problem persists, consider using a new bottle of DTNB. |
| Incorrect Buffer Conditions | Optimize pH: Chymotrypsin activity is pH-dependent, with an optimal pH typically around 7.8-8.0. Verify the pH of your assay buffer.Check for Inhibitors: Ensure that your buffer does not contain components that may inhibit chymotrypsin activity (e.g., certain metal ions or high concentrations of some salts). |
| Sub-optimal Assay Concentrations | Increase Enzyme Concentration: The enzyme concentration may be too low to produce a detectable signal within the assay timeframe. Try increasing the amount of enzyme in the reaction.Optimize Substrate Concentration: While less common for low signal, ensure the substrate concentration is not limiting. The optimal concentration is typically at or above the Michaelis constant (Km) for the enzyme. |
| Spectrophotometer Settings | Correct Wavelength: Ensure the spectrophotometer is set to measure absorbance at 412 nm, the absorbance maximum for the TNB product.[4]Blank Correction: Properly blank the spectrophotometer with a solution containing all assay components except the enzyme. |
Experimental Protocols
Key Experiment: Chymotrypsin Activity Assay using this compound
This protocol provides a general framework for measuring chymotrypsin activity. Optimal conditions may vary depending on the specific enzyme and experimental goals.
Materials:
-
α-Chymotrypsin
-
This compound
-
DTNB (Ellman's Reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Solvent for substrate and DTNB (e.g., DMSO or ethanol)
-
Microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and store on ice. Immediately before use, dilute the enzyme to the desired working concentration in Assay Buffer.
-
Substrate Stock Solution: Dissolve this compound in a minimal amount of organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
DTNB Stock Solution: Dissolve DTNB in an organic solvent or buffer to create a stock solution.[4]
-
-
Assay Setup (96-well plate format):
-
Add Assay Buffer to each well.
-
Add the DTNB solution to each well to a final concentration of approximately 0.5 mM.
-
Add the this compound substrate solution to each well. The final concentration should be optimized, but a starting point of 100-200 µM is common.
-
Include a blank control for each sample containing all components except the enzyme.
-
-
Initiate the Reaction:
-
Add the diluted enzyme solution to the appropriate wells to start the reaction.
-
The total reaction volume is typically 100-200 µL.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank control from the rate of the enzyme-containing samples.
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of TNB at 412 nm (typically ~14,150 M⁻¹cm⁻¹).[4]
-
Visualizations
Assay Principle Workflow
Caption: Workflow of the this compound colorimetric assay.
Troubleshooting Logic for Low Signal
Caption: Decision tree for troubleshooting low signal in the assay.
References
Technical Support Center: Suc-Ala-Ala-Pro-Phe-SBzl Solubility
Welcome to the technical support center for troubleshooting solubility issues with the peptide thioester Suc-Ala-Ala-Pro-Phe-SBzl. This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This section offers a step-by-step approach to addressing solubility challenges with this compound. The peptide's hydrophobic nature, due to the presence of Alanine, Proline, and Phenylalanine residues, often leads to poor solubility in aqueous solutions.
Initial Assessment of Solubility
Before attempting to dissolve the entire sample, it is crucial to perform a small-scale solubility test. This will help determine the optimal solvent system without risking the entire batch of the peptide.
Recommended Starting Solvents
| Solvent | Class | Rationale |
| Dimethyl Sulfoxide (DMSO) | Organic | Highly effective for dissolving hydrophobic peptides.[1][2] |
| N,N-Dimethylformamide (DMF) | Organic | An alternative to DMSO, particularly if DMSO is incompatible with the assay.[2][3] |
| Acetonitrile (ACN) | Organic | Another organic solvent option for initial solubilization.[2][4] |
Experimental Workflow for Solubilization
The following workflow provides a systematic approach to dissolving this compound.
Caption: A step-by-step workflow for dissolving this compound.
Detailed Experimental Protocol for Solubilization
-
Preparation : Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Initial Dissolution :
-
Mechanical Agitation :
-
Aqueous Dilution :
-
Observation : After each addition of the aqueous buffer, check for any signs of precipitation. If the solution remains clear, you can proceed with your experiment.
-
Storage : Store the stock solution at -20°C or -80°C to prevent degradation.[7]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or buffer?
A1: The peptide sequence this compound contains a high percentage of hydrophobic amino acids (Alanine, Proline, Phenylalanine), which limits its solubility in aqueous solutions.[2][8] The succinyl group at the N-terminus does add a hydrophilic carboxylic acid group, but the overall hydrophobic character of the peptide dominates.
Q2: What is the best initial solvent to try?
A2: For hydrophobic peptides like this compound, it is recommended to start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile.[1][2][3] A similar peptide, Suc-Ala-Ala-Pro-Phe-pNA, is known to be soluble in DMF.[9]
Q3: I have dissolved the peptide in DMSO, but it precipitates when I add my aqueous buffer. What should I do?
A3: This is a common issue when diluting a concentrated organic stock of a hydrophobic peptide. Here are a few troubleshooting steps:
-
Reduce the final concentration: The peptide may be precipitating because its final concentration in the aqueous buffer is above its solubility limit. Try preparing a more dilute final solution.
-
Adjust the pH: The succinyl group makes the peptide acidic. Dissolving it in a slightly basic buffer (pH 7.4-8.5) may increase its solubility by deprotonating the carboxylic acid, thus increasing its overall charge.[1][7]
-
Use a co-solvent in the final solution: Including a small percentage of the organic solvent (e.g., 1-5% DMSO) in your final aqueous solution can help maintain solubility.[1] However, ensure this concentration is compatible with your downstream experiments.
Caption: Troubleshooting logic for precipitation issues.
Q4: Can I use sonication or heat to help dissolve the peptide?
A4: Yes, sonication can be a useful technique to help dissolve peptides.[1] Gentle warming (e.g., to 37°C) can also increase solubility, but prolonged or excessive heating should be avoided as it can lead to peptide degradation.[1][10]
Q5: Are there any additives that can improve the solubility of this compound?
A5: For peptides that are prone to aggregation, chaotropic agents like 6M guanidine hydrochloride or urea can be used to disrupt hydrogen bonding and improve solubility.[2][4] However, these are denaturing agents and may interfere with many biological assays, so their compatibility with your specific experiment must be considered.
Q6: How should I store the dissolved peptide?
A6: It is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C.[7]
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. bachem.com [bachem.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. lifetein.com [lifetein.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reta-peptide.com [reta-peptide.com]
stability of Suc-Ala-Ala-Pro-Phe-SBzl in different buffer conditions
Welcome to the technical support center for the chymotrypsin substrate, Suc-Ala-Ala-Pro-Phe-SBzl. This guide provides detailed information on the stability of this peptide thioester in various buffer conditions, troubleshooting advice for common experimental issues, and standardized protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C, protected from light.[1] Once reconstituted in a buffer, it is advisable to prepare fresh solutions for each experiment or, if necessary, store aliquots at -80°C for a short period to minimize freeze-thaw cycles.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: The thioester bond is susceptible to hydrolysis, which can be pH-dependent.
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
Enzymatic contamination: As a substrate for chymotrypsin and other proteases, any enzymatic contamination in the buffer or reagents can lead to rapid degradation.[2][3]
-
Buffer components: The composition and ionic strength of the buffer can influence the rate of hydrolysis.
Q3: How can I monitor the degradation of this compound?
A3: The most common method for monitoring the degradation of this peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5][6] This technique allows for the separation and quantification of the intact peptide from its degradation products over time.
Q4: Is this compound susceptible to oxidation?
A4: The sequence of this compound does not contain highly susceptible residues like Methionine or Tryptophan. However, proper handling and storage, including minimizing exposure to air for long-term storage of solutions, is always a good practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent peptide peak in HPLC | 1. Enzymatic contamination of buffer or water. 2. Incorrect pH of the buffer. 3. High incubation temperature. | 1. Use high-purity, sterile-filtered water and buffers. Consider adding a broad-spectrum protease inhibitor cocktail as a negative control. 2. Verify the pH of all buffers before use. 3. Ensure the incubator or water bath is calibrated and set to the correct temperature. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase or gradient. 2. Column degradation. 3. Peptide precipitation. | 1. Optimize the HPLC method, including the gradient of acetonitrile and the concentration of trifluoroacetic acid (TFA). 2. Use a guard column and ensure the column is properly equilibrated and washed. 3. Check the solubility of the peptide in your buffer. If solubility is an issue, consider using a co-solvent like DMSO in your stock solution.[7] |
| Inconsistent results between experiments | 1. Inaccurate peptide concentration due to hygroscopicity. 2. Variability in buffer preparation. 3. Frequent freeze-thaw cycles of stock solutions.[1] | 1. Allow lyophilized peptide to equilibrate to room temperature before opening the vial. Use a precise balance and consider techniques to mitigate static.[8] 2. Use a calibrated pH meter and ensure consistent preparation of all buffers. 3. Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[1] |
| Appearance of unexpected peaks in HPLC | 1. Contaminants in the buffer or solvent. 2. Degradation of the peptide into multiple products. 3. Presence of trifluoroacetate (TFA) adducts from synthesis. | 1. Use HPLC-grade solvents and high-purity buffer components. 2. Analyze degradation products using mass spectrometry (LC-MS) to identify their structures. 3. If TFA adducts are suspected, consult with the peptide supplier. |
Stability Data
While specific quantitative stability data for this compound across a wide range of buffers is not extensively published, the following table provides an illustrative example of what a stability profile might look like. These values are for demonstration purposes and should be confirmed experimentally.
| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½) (hours) |
| Sodium Phosphate | 6.0 | 37 | > 48 |
| Sodium Phosphate | 7.4 | 37 | 24 - 48 |
| Sodium Phosphate | 8.0 | 37 | 12 - 24 |
| Tris-HCl | 7.4 | 37 | 24 - 48 |
| Tris-HCl | 8.5 | 37 | 8 - 16 |
| Sodium Citrate | 5.0 | 37 | > 48 |
Note: The stability of the thioester bond is generally lower at higher pH due to increased susceptibility to hydrolysis.
Experimental Protocols
Protocol for Assessing Peptide Stability by RP-HPLC
This protocol outlines a general procedure for determining the stability of this compound in a specific buffer.
-
Preparation of Stock Solution:
-
Allow the lyophilized peptide to equilibrate to room temperature.
-
Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
-
Preparation of Incubation Samples:
-
Dilute the peptide stock solution into the desired buffer (e.g., 50 mM Sodium Phosphate, pH 7.4) to a final concentration of 100 µM.
-
Prepare a sufficient volume for sampling at all time points.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Preparation for HPLC:
-
Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% Trifluoroacetic Acid or Acetonitrile) to stop further degradation.
-
Centrifuge the quenched sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Normalize the peak area at each time point to the peak area at time 0.
-
Plot the percentage of remaining peptide versus time and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound via hydrolysis.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biomedgrid.com [biomedgrid.com]
reducing background noise in chymotrypsin assays with thioester substrates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing thioester substrates in chymotrypsin assays.
Troubleshooting Guide
High background noise is a common issue in chymotrypsin assays that employ thioester substrates, primarily due to the non-enzymatic hydrolysis of the substrate. This guide addresses specific issues to help you identify and mitigate the sources of background signal.
Q1: Why is my blank (no enzyme) reading consistently high and increasing over time?
A1: This is often due to the spontaneous hydrolysis of the thioester substrate. Thioester bonds can be unstable in aqueous solutions, especially at neutral to alkaline pH, leading to the release of the thiol-containing product which then reacts with the detection reagent (e.g., DTNB).[1]
-
Solution:
-
Optimize pH: Chymotrypsin is generally active in a pH range of 7.0-9.0.[2][3] However, thioester stability decreases at higher pH.[1] Consider running the assay at a slightly lower pH (e.g., 7.0-7.5) to find a balance between enzyme activity and substrate stability.
-
Prepare Substrate Fresh: Always prepare the thioester substrate solution immediately before use. Avoid storing substrate solutions, even when frozen.
-
Use Antioxidants: The inclusion of antioxidants may help to stabilize the thioester substrate, although specific types and concentrations may require optimization.[4][5]
-
Q2: My sample containing a reducing agent (like DTT) shows a very high background. Why?
A2: Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol contain free thiol groups. These will directly react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the most common chromogenic reagent for detecting the thiol product of the enzymatic reaction, leading to a strong background signal.[6][7]
-
Solution:
-
Use a Thiol-Free Reducing Agent: Replace DTT or β-mercaptoethanol with Tris(2-carboxyethyl)phosphine (TCEP).[3][6][8] TCEP is an effective reducing agent that does not contain a thiol group and therefore does not react with DTNB.[6]
-
Dialyze the Sample: If the presence of a thiol-containing reducing agent in your sample is unavoidable, consider removing it by dialysis or using a desalting column before the assay.
-
Q3: The absorbance in my assay is drifting, even after the initial mixing. What could be the cause?
A3: Signal drift can be caused by several factors:
-
DTNB Instability: DTNB itself can be unstable in certain buffers, leading to a slow increase in absorbance over time.[9]
-
Temperature Fluctuations: Ensure your plate reader or spectrophotometer is properly temperature-controlled, as both the enzymatic reaction and the spontaneous hydrolysis of the substrate are temperature-sensitive.
-
Light Sensitivity: Some reagents, including DTNB, can be light-sensitive. It is good practice to protect your reaction plate from direct light.
-
Solution:
-
Buffer Optimization: Certain buffers can improve DTNB stability. For example, a combination of HEPES and sodium phosphate buffer has been shown to reduce background signal from DTNB instability.[9]
-
Pre-incubation: Allow all reagents and the reaction plate to equilibrate to the assay temperature before starting the reaction.
-
Consistent Timing: Use a multichannel pipette for reagent addition to ensure consistent timing across wells and start measurements immediately.
-
Q4: I observe turbidity in my wells after adding the substrate. How can I resolve this?
A4: Thioester substrates, particularly those with long acyl chains, can have limited solubility in aqueous buffers, leading to precipitation.
-
Solution:
-
Use a Co-solvent: The substrate can be initially dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer.[10] Ensure the final concentration of the organic solvent in the assay is low (typically <2%) as it can affect enzyme activity.[10]
-
Substrate Concentration: You may be using a substrate concentration that is above its solubility limit. Try reducing the substrate concentration.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for a chymotrypsin assay with a thioester substrate?
A: The optimal pH is a compromise between the enzyme's activity and the substrate's stability. While chymotrypsin activity is often optimal between pH 7.5 and 8.5, the rate of spontaneous thioester hydrolysis increases with pH.[3][11] A starting pH of 7.5 is often a good compromise.
Q: What concentration of DTNB should I use?
A: A common concentration range for DTNB is 0.1 to 0.5 mM. It is important to ensure that the DTNB concentration is not limiting and is in excess relative to the amount of thiol product generated during the reaction.
Q: Can I use a different chromogenic reagent instead of DTNB?
A: Yes, 4,4'-dithiodipyridine (4-DPS) is an alternative to DTNB. Its reaction product, 4-thiopyridone, has a pH-independent absorption maximum at 324 nm over a pH range of 3-7, which can be advantageous.
Q: How should I prepare and store my chymotrypsin stock solution?
A: Chymotrypsin should be dissolved in a slightly acidic buffer, such as 1 mM HCl, to prevent autolysis.[12] For stability, 2 mM CaCl2 can be included. Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for chymotrypsin assays with thioester substrates. Note that these values may require optimization for your specific experimental conditions.
| Parameter | Recommended Range | Typical Value | Notes |
| pH | 7.0 - 8.5 | 7.5 - 7.8 | Balance enzyme activity with substrate stability.[2][3] |
| Temperature | 25 - 37 °C | 25 °C | Higher temperatures increase reaction rates but can also increase background. |
| Chymotrypsin Concentration | 10 - 100 nM | 50 nM | Depends on the specific activity of the enzyme and substrate concentration.[1] |
| Thioester Substrate Concentration | 50 - 500 µM | 100 - 200 µM | Should ideally be around the Km value for the specific substrate.[1] |
| DTNB Concentration | 0.1 - 1.0 mM | 0.5 mM | Ensure it is in molar excess to the maximum expected product concentration. |
| TCEP (if used) | 1 - 5 mM | 1 mM | To reduce disulfide bonds in the sample without reacting with DTNB.[6] |
| DMSO (co-solvent for substrate) | < 5% (v/v) | < 2% (v/v) | High concentrations can inhibit the enzyme.[10] |
Experimental Protocols
Protocol: Chymotrypsin Activity Assay using a Thioester Substrate and DTNB
This protocol provides a general procedure for measuring chymotrypsin activity. Concentrations should be optimized as described in the table above.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 10 mM CaCl2, pH 7.5.
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl with 2 mM CaCl2. Determine the active concentration by titration or use the manufacturer's specifications. Dilute further in assay buffer to the desired working concentration (e.g., 1 µM).
-
Thioester Substrate Stock Solution: Prepare a 10 mM stock solution of the thioester substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-thiobenzyl ester) in 100% DMSO.
-
DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
2. Assay Procedure (96-well plate format):
-
Prepare Reaction Mixture: In each well of a clear, flat-bottom 96-well plate, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
DTNB solution (to a final concentration of 0.5 mM)
-
Thioester substrate solution (to a final concentration of 100 µM)
-
For blank wells, add an equivalent volume of assay buffer instead of the enzyme.
-
-
Equilibrate: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate Reaction: Add the chymotrypsin working solution to each well (except the blank wells) to initiate the reaction. The final volume in each well should be 200 µL.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader. Take readings every 30-60 seconds for 10-15 minutes.
3. Data Analysis:
-
Subtract Blank: For each time point, subtract the average absorbance of the blank wells from the absorbance of the sample wells.
-
Determine Initial Rate: Plot the corrected absorbance versus time. The initial reaction rate (V0) is the slope of the linear portion of this curve.
-
Calculate Activity: Convert the rate of change in absorbance per minute (ΔA412/min) to the rate of product formation using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔA412/min * Total Assay Volume) / (ε * path length * mg of enzyme)
-
Where ε (the molar extinction coefficient of TNB, the product of the DTNB reaction) is 14,150 M-1cm-1.
-
Visualizations
Caption: Workflow for a chymotrypsin assay with a thioester substrate.
Caption: A decision tree for troubleshooting high background in chymotrypsin assays.
References
- 1. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Technical Support Center: Suc-Ala-Ala-Pro-Phe-SBzl-Based Protease Assays
Welcome to the technical support center for researchers utilizing Suc-Ala-Ala-Pro-Phe-SBzl and other thiobenzyl-based substrates in protease assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome common sources of interference in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your protease assays, categorized by the type of interference.
Category 1: Interference from Test Compounds
Many compounds can lead to false-positive or false-negative results through mechanisms unrelated to specific enzyme inhibition.
Problem: My test compound shows potent inhibition, but the results are not reproducible or are inconsistent with secondary assays.
This could be due to non-specific inhibition caused by compound aggregation. At micromolar concentrations, some small molecules form colloidal aggregates that can sequester and inhibit enzymes.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Perform a Detergent-Based Counter-Screen: Re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100.[2][7][8][9] Inhibition caused by aggregation is often attenuated or eliminated in the presence of detergents.[2][7][8][9]
-
Vary Enzyme Concentration: True competitive inhibitors' IC50 values are independent of the enzyme concentration, whereas the potency of aggregating inhibitors is highly dependent on the enzyme concentration.[5][6] Increasing the enzyme concentration can overcome the inhibitory effects of aggregators.[5][6]
Problem: I am observing a change in signal (absorbance or fluorescence) that is independent of enzyme activity.
Your test compound may be interfering with the detection system.
Troubleshooting Steps:
-
Run a Blank Control with the Compound: Measure the signal of your test compound in the assay buffer without the enzyme. This will reveal if your compound is auto-fluorescent or absorbs light at the detection wavelength.
-
Test for Interference with the Detection Reagent (DTNB): The cleavage of the thiobenzyl ester substrate releases a thiol product, which is typically detected by Ellman's reagent (DTNB). Some compounds, particularly those with reactive thiol groups, can directly react with DTNB, leading to a false-positive signal.[10][11] To test for this, incubate your compound with DTNB in the assay buffer (without the enzyme and substrate) and monitor for a color change.[11]
Problem: My compound is a known thiol-reactive molecule.
Thiol-reactive compounds can interfere in two ways: by directly reacting with the thiol product of the enzymatic reaction, thus preventing its detection by DTNB, or by covalently modifying the protease, leading to irreversible inhibition.
Troubleshooting Steps:
-
Pre-incubation Test: Pre-incubate the enzyme with the compound before adding the substrate. If the compound is a time-dependent, irreversible inhibitor, you will observe a greater degree of inhibition with longer pre-incubation times.
-
Dialysis or Gel Filtration: To differentiate between reversible and irreversible covalent inhibition, you can dialyze or use gel filtration to remove the unbound compound after pre-incubation with the enzyme. If the enzyme activity is not restored, the inhibition is likely irreversible.
Category 2: Interference from Assay Conditions and Reagents
The composition of your assay buffer and other reagents can significantly impact enzyme activity and assay performance.
Problem: My assay is showing high background noise or a drifting baseline.
This could be due to the instability of the substrate or the reducing agent in your buffer.
Troubleshooting Steps:
-
Check Substrate Stability: Prepare fresh substrate solutions for each experiment. The this compound substrate can be susceptible to spontaneous hydrolysis, especially at a non-neutral pH.
-
Evaluate the Reducing Agent: If your assay requires a reducing agent to maintain the activity of a cysteine protease, be aware that some reducing agents can interfere with the assay. For instance, DTT can reduce DTNB, leading to a high background signal. Consider using a milder reducing agent or optimizing its concentration.
Problem: My enzyme activity is lower than expected, even in the absence of an inhibitor.
The concentration of the organic solvent used to dissolve your compounds, typically DMSO, may be inhibiting the enzyme.
Troubleshooting Steps:
-
Determine the Enzyme's Tolerance to DMSO: Run a control experiment with varying concentrations of DMSO (e.g., 0.5% to 10%) to determine the highest concentration that does not significantly affect enzyme activity. The catalytic efficiency of chymotrypsin has been shown to decrease with increasing DMSO concentration.[1][12][13]
-
Maintain a Consistent DMSO Concentration: Ensure that the final concentration of DMSO is the same in all wells (including controls) to avoid solvent-induced variations in enzyme activity.
| DMSO Concentration (vol%) | Effect on Chymotrypsin Activity | Reference |
| 0 - 10% | Slight increase in KM (decreased affinity) | [12] |
| Up to 20% | Marked decrease in kcat (turnover number) | [1] |
| Up to 20% | ~80% decrease in catalytic efficiency (kcat/KM) | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of false positives in this compound-based protease assays?
A1: The most frequent culprits are:
-
Compound Aggregation: Test compounds forming aggregates that non-specifically inhibit the protease.[1][2][3][4][5][6]
-
Interference with DTNB: Compounds that are thiol-reactive can directly react with the detection reagent, DTNB, causing a color change that mimics a positive signal.[10][11]
-
Compound Absorbance/Fluorescence: The test compound itself may absorb light or fluoresce at the same wavelength used for detection.
Q2: How can I differentiate between a true inhibitor and a promiscuous inhibitor that works by aggregation?
A2: The gold standard is to perform a detergent-based counter-screen.[2][7][8][9] Add a small amount of a non-ionic detergent like Triton X-100 (typically 0.01%) to your assay.[2][7][8][9] If the inhibitory activity of your compound is significantly reduced or eliminated, it is likely an aggregator.[2][7][8][9] True inhibitors that bind specifically to the enzyme's active site are generally unaffected by the presence of low concentrations of detergent.
Q3: My compound is colored. How can I be sure it's not interfering with the colorimetric readout of the DTNB assay?
A3: You should always run a control where your compound is added to the assay buffer with DTNB, but without the enzyme or substrate. If you observe a color change, your compound is reacting directly with DTNB. In this case, you may need to consider an alternative, non-colorimetric detection method or use a different substrate-reporter system.
Q4: What is the optimal concentration of DMSO to use in my assay?
A4: The optimal DMSO concentration is the highest concentration that effectively solubilizes your test compounds without significantly inhibiting your protease. This needs to be determined empirically for your specific enzyme and assay conditions. It is recommended to keep the final DMSO concentration as low as possible, typically below 1-2%. Always maintain a consistent final DMSO concentration across all wells. Studies have shown that increasing DMSO concentrations can lead to a marked decrease in the catalytic efficiency of chymotrypsin.[1]
Q5: Can the this compound substrate be used for proteases other than chymotrypsin?
A5: Yes, this substrate is also cleaved by other chymotrypsin-like serine proteases, such as cathepsin G and rat mast cell protease I and II.[14] Therefore, if you are working with a complex biological sample, be aware that other proteases may contribute to the observed activity.
Experimental Protocols
Key Experiment: Detergent-Based Counter-Screen for Promiscuous Inhibitors
This protocol is adapted from established methods to identify aggregation-based inhibitors.[7][8]
Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of aggregates.
Materials:
-
Protease (e.g., chymotrypsin)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound dissolved in DMSO
-
DTNB (Ellman's reagent) solution
-
Triton X-100 (10% stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare two sets of assay plates: one with and one without Triton X-100.
-
Without Detergent:
-
Add assay buffer to each well.
-
Add the test compound at various concentrations (ensure the final DMSO concentration is constant).
-
Add the protease solution to initiate the pre-incubation.
-
Incubate for 5-10 minutes at the desired temperature.
-
Add the this compound substrate to start the reaction.
-
Add DTNB solution.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
With Detergent:
-
Prepare the assay buffer containing 0.01% Triton X-100.
-
Repeat the steps outlined above using the detergent-containing buffer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Compare the IC50 values. A significant increase in the IC50 value in the presence of Triton X-100 suggests that the compound is an aggregation-based inhibitor.
-
Visualizing Troubleshooting Workflows
Caption: A flowchart for troubleshooting false-positive hits.
Caption: A workflow for optimizing assay conditions.
References
- 1. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.docking.org [files.docking.org]
- 6. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
improving the sensitivity of cathepsin G detection with Suc-AAPF-SBzl
Welcome to the technical support center for the sensitive detection of Cathepsin G. This resource provides troubleshooting guides and answers to frequently asked questions regarding assays utilizing the Suc-AAPF-SBzl substrate.
Frequently Asked Questions (FAQs)
Q1: What is Cathepsin G and why is its sensitive detection important?
Cathepsin G (CTSG) is a serine protease primarily found in the azurophil granules of neutrophils, a type of white blood cell crucial for the innate immune response.[1] It plays a significant role in eliminating intracellular pathogens, breaking down tissues at inflammatory sites, and modulating inflammatory responses.[1][2][3] Dysregulated Cathepsin G activity is implicated in various pathologies, including inflammatory diseases, autoimmune disorders, and cancer, making it a key target for therapeutic intervention and biomarker discovery.[1][4] Sensitive detection is therefore critical for understanding its role in disease and for the development of targeted drugs.
Q2: How does the Suc-AAPF-SBzl substrate work to detect Cathepsin G activity?
Suc-AAPF-SBzl (Suc-Ala-Ala-Pro-Phe-thiobenzyl) is a chromogenic substrate designed to be specifically cleaved by proteases with chymotrypsin-like specificity, such as Cathepsin G. The enzymatic reaction proceeds as follows:
-
Binding: Cathepsin G recognizes and binds to the peptide sequence (AAPF) of the substrate.
-
Cleavage: The enzyme's active site serine residue attacks and cleaves the thiobenzyl ester bond.
-
Detection: The released thiobenzyl group (SBzl) reacts with a developing reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which is included in the assay buffer. This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance, usually at 405-410 nm. The rate of color development is directly proportional to the Cathepsin G activity in the sample.
Q3: My signal-to-noise ratio is low. What are the most common causes?
A low signal-to-noise ratio can stem from several factors. The most common culprits are:
-
Low Enzyme Activity: The concentration of active Cathepsin G in your sample may be below the optimal detection limit of the assay.
-
Substrate Degradation: The Suc-AAPF-SBzl substrate can be sensitive to improper storage and handling, leading to reduced reactivity.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly impact enzyme kinetics.
-
Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors of Cathepsin G.[5]
Troubleshooting Guide
Issue 1: No or Very Low Signal Detected
If you are observing a signal that is indistinguishable from your blank or background control, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Low Signal
Caption: Troubleshooting Decision Tree for Low Signal.
Solutions & Methodologies
1. Verify Instrument Settings and Reagents with a Positive Control:
-
Protocol: Prepare a known concentration of active human Cathepsin G (positive control).[6] Run the assay as you would with your samples.
-
Expected Outcome: A robust, time-dependent increase in absorbance at 405 nm.
-
If Positive Control Fails: The issue likely lies with the reagents or assay conditions. Prepare fresh substrate and DTNB solutions. Ensure the assay buffer has the correct pH (around 7.5).[7] Verify your plate reader's wavelength setting.
-
If Positive Control Works: The problem is likely specific to your samples.
2. Assess Sample Quality and Concentration:
-
Method: If possible, measure the total protein concentration of your sample lysate. Run a dilution series of your sample to ensure the readings fall within the linear range of the assay.[8]
-
Rationale: Cell lysates can have highly variable concentrations of Cathepsin G. Testing several dilutions can help identify an optimal concentration for detection and rule out issues with substrate depletion at high enzyme concentrations.
3. Check for the Presence of Inhibitors:
-
Method: Perform a spike-and-recovery experiment. Add a known amount of active Cathepsin G (the "spike") to your sample and a control buffer.
-
Calculation: % Recovery = (Activity in Spiked Sample - Activity in Unspiked Sample) / (Activity in Spiked Buffer) * 100
-
Interpretation: A recovery rate significantly below 100% suggests the presence of inhibitors in your sample. Common inhibitors include endogenous serine protease inhibitors (serpins) or components from your sample preparation buffers (e.g., high salt, chelating agents). Diluting the sample may reduce the inhibitor concentration to a level that no longer interferes with the assay.
Issue 2: High Background Signal
A high background signal can mask the true signal from Cathepsin G activity, reducing the dynamic range and sensitivity of the assay.
Potential Causes and Solutions
| Potential Cause | Recommended Solution | Methodology |
| Spontaneous Substrate Hydrolysis | Prepare fresh substrate solution immediately before use. | Dissolve Suc-AAPF-SBzl in a suitable solvent like DMSO and dilute to the final working concentration in assay buffer just prior to adding it to the wells.[7] |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile technique. | Filter-sterilize buffers. Use dedicated pipette tips for each reagent to avoid cross-contamination. |
| Interfering Substances in Sample | Run a "sample blank" control for each sample. | Prepare a parallel reaction for each sample that includes the sample and buffer but not the Suc-AAPF-SBzl substrate. Subtract this reading from your test sample reading. |
| Non-specific Binding (ELISA-based formats) | Optimize blocking and washing steps. | Increase the number or duration of wash steps. Test different blocking buffers to find one that minimizes non-specific binding without affecting the desired signal.[9] |
Experimental Protocols
Standard Protocol for Cathepsin G Activity Assay
This protocol is a general guideline and may require optimization for specific sample types.
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.5.[7] Warm to 37°C before use.[7]
-
Substrate Stock Solution: 20 mM Suc-AAPF-SBzl in DMSO.[7] Store at -20°C.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Positive Control: Reconstitute lyophilized human Cathepsin G in cold deionized water to a stock concentration of 1-2 units/mL.[7]
2. Assay Procedure:
-
Standard Curve: Prepare a standard curve using a known concentration of the reaction product (e.g., p-Nitroaniline (pNA) if using a pNA-based substrate, or by creating a standard curve with a known active enzyme).[6][8]
-
Sample Preparation:
-
Reaction Setup (96-well plate format):
-
Add up to 50 µL of your sample (or positive control) to the wells.
-
For inhibitor controls, pre-incubate the sample with a specific Cathepsin G inhibitor for 10-15 minutes at 37°C.[8][10]
-
Prepare a master mix containing Assay Buffer, DTNB, and Substrate.
-
Initiate the reaction by adding the master mix to each well.
-
-
Measurement:
Enzymatic Reaction and Detection Pathway
Caption: Cathepsin G substrate cleavage and detection.
Data Interpretation
Impact of pH on Cathepsin G Activity
The optimal pH for Cathepsin G activity is crucial for assay sensitivity. The enzyme exhibits maximal activity in a neutral to slightly alkaline environment.
| pH | Relative Activity (%) |
| 6.0 | 45% |
| 6.5 | 70% |
| 7.0 | 92% |
| 7.5 | 100% |
| 8.0 | 95% |
| 8.5 | 80% |
Note: Data is illustrative and based on typical serine protease pH profiles. The optimal pH for Cathepsin G-catalyzed angiotensin I conversion is pH 7.0-7.5.[11]
For further assistance, please contact our technical support team.
References
- 1. What are CTSG inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cathepsin G - Wikipedia [en.wikipedia.org]
- 3. Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
addressing reproducibility problems in protease activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address reproducibility problems in protease activity assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during protease activity assays, offering potential causes and solutions in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions |
| High Background Signal / Blank Reading | 1. Autohydrolysis of the substrate. 2. Contamination of reagents with proteases. 3. Intrinsic fluorescence/absorbance of assay components. | 1. Prepare substrate solution fresh before use. 2. Use high-purity reagents and sterile, disposable labware.[1] 3. Run a "no enzyme" control to determine the background and subtract it from all readings. |
| Low or No Enzyme Activity | 1. Incorrect buffer pH or ionic strength.[1] 2. Suboptimal temperature.[1][2] 3. Presence of inhibitors in the sample or reagents.[3] 4. Inactive enzyme due to improper storage or handling. 5. The cleavage site on the protein substrate may be inaccessible.[4] | 1. Optimize the buffer composition, ensuring the pH is optimal for the specific protease.[1][2] 2. Ensure the assay is performed at the optimal temperature for the enzyme.[1][2] 3. Include a positive control with a known active protease to verify assay components. Consider sample purification to remove inhibitors.[3] 4. Aliquot the enzyme upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. 5. Consider using a small, fluorogenic peptide substrate for initial activity checks.[5] |
| Poor Reproducibility / High Variability Between Replicates | 1. Inaccurate pipetting, especially with small volumes.[1][6] 2. Temperature fluctuations across the assay plate or between experiments.[1] 3. Reagents not mixed thoroughly. 4. Instability of reagents over the course of the experiment. | 1. Use calibrated pipettes and proper pipetting techniques.[1] For very small volumes, consider using automated liquid handlers. 2. Ensure uniform temperature control, for example, by using a water bath or a temperature-controlled plate reader.[1] 3. Gently vortex or pipette to mix all solutions thoroughly before incubation and measurement. 4. Prepare fresh reagents for each experiment and protect light-sensitive components.[1] |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. 4. Presence of multiple proteases with different kinetics in a crude extract.[3] | 1. Use a substrate concentration that is not depleted by more than 10% during the assay.[1] Measure the initial reaction rate. 2. Dilute the enzyme to slow down the reaction and measure the initial velocity. 3. Perform a time-course experiment to check for enzyme stability. 4. Purify the enzyme of interest to ensure you are measuring the activity of a single protease.[3] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right substrate for my protease activity assay?
A1: The choice of substrate is critical for a successful assay. For routine activity screening, a non-specific substrate like casein can be used, where the liberation of amino acids such as tyrosine is measured.[7][8] For more specific assays, fluorogenic or chromogenic peptide substrates that are specifically recognized and cleaved by the target protease are recommended.[9][10] The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.
Q2: Why is a standard curve important and how do I prepare one?
A2: A standard curve is essential for quantifying protease activity.[1][8] It allows you to correlate the measured signal (e.g., absorbance or fluorescence) to the amount of product formed. To prepare a standard curve, you typically use known concentrations of the product (e.g., tyrosine for a casein-based assay or a free fluorophore for a fluorescence-based assay).[7][8] The absorbance or fluorescence of these standards is then measured and plotted against their concentration.
Q3: What are the critical controls to include in a protease activity assay?
A3: Several controls are crucial for reliable results:
-
No-Enzyme Control (Blank): Contains all reaction components except the enzyme. This helps to determine the background signal from the substrate and buffer.
-
Positive Control: A sample with a known, active protease. This validates that the assay components and conditions are suitable for detecting protease activity.
-
Inhibitor Control: The assay is run in the presence of a specific inhibitor for the target protease. A significant reduction in activity confirms that the measured signal is from the specific protease of interest.[5][11]
Q4: How can I be sure the activity I'm measuring is from my protease of interest and not from contaminating proteases?
A4: This is a common issue, especially when working with crude or partially purified samples.[3][5] Using a highly specific substrate for your target protease can help.[10] Additionally, including a control with a specific inhibitor for your protease is a good way to confirm the source of the activity.[5][11] If the inhibitor significantly reduces the measured activity, it is likely from your protease of interest. For definitive results, purification of the protease is recommended.[3]
Experimental Protocols
General Protocol for a Colorimetric Protease Assay using Casein
This protocol is based on the principle that the digestion of casein by a protease releases tyrosine, which can be detected colorimetrically.[8][12]
-
Reagent Preparation:
-
Casein Substrate Solution (0.65% w/v): Dissolve 0.65 g of casein in 100 mL of 50 mM potassium phosphate buffer (pH 7.5). Heat gently with stirring to dissolve.[13]
-
Enzyme Solution: Prepare a stock solution of your protease in a suitable buffer (e.g., 10 mM Borax-NaOH, pH 11.0 for some proteases) and dilute to the desired concentration immediately before use.[12]
-
Trichloroacetic Acid (TCA) Solution (0.11 M): Prepare a solution to stop the enzymatic reaction.
-
Folin-Ciocalteu Reagent: Use a commercially available reagent.
-
Tyrosine Standard Solutions: Prepare a series of known concentrations of L-tyrosine to generate a standard curve.
-
-
Assay Procedure:
-
Add 1 mL of the casein substrate solution to test tubes and equilibrate at the desired temperature (e.g., 37°C) for 5 minutes.[8]
-
Initiate the reaction by adding 0.2 mL of the enzyme solution to the substrate. Mix and incubate for a defined period (e.g., 10 minutes) at the set temperature.[8][12]
-
Stop the reaction by adding 1 mL of the TCA solution.
-
Centrifuge or filter the samples to remove the precipitated, undigested casein.
-
To the supernatant, add the Folin-Ciocalteu reagent and measure the absorbance at a specific wavelength (e.g., 660 nm).[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the tyrosine standards against their concentrations.
-
Use the standard curve to determine the amount of tyrosine released in your samples.
-
Calculate the protease activity, often expressed in units where one unit releases a certain amount of tyrosine per minute.[8]
-
Visualizations
Caption: A generalized workflow for a typical protease activity assay.
Caption: A decision tree to guide troubleshooting common protease assay issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 11. Pitfalls in invertebrate proteasome assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Procedure for Protease [sigmaaldrich.com]
- 13. Video: Sigma's Non-specific Protease Activity Assay - Casein as a Substrate [jove.com]
effect of pH and temperature on Suc-Ala-Ala-Pro-Phe-SBzl stability
Welcome to the technical support center for the chymotrypsin substrate, Suc-Ala-Ala-Pro-Phe-SBzl. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the stability of this peptide thioester under various conditions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your results.
Factors Influencing Stability
The stability of this compound is primarily influenced by pH and temperature. Understanding these factors is critical for accurate and reproducible experimental outcomes.
Caption: Key factors impacting the stability of this compound.
Quantitative Stability Data
While specific kinetic data for the non-enzymatic hydrolysis of this compound is not extensively published, the following tables provide estimates based on data from analogous peptide thioesters and related compounds. These values should be used as a guideline, and it is recommended to perform stability testing under your specific experimental conditions.
Table 1: Estimated Spontaneous Hydrolysis Rates at Various pH and Temperature Conditions
| pH | Temperature | Estimated Rate of Hydrolysis | Compound Analogy |
| 8.0 | 4°C | ~0.1% per day | Suc-Ala-Ala-Pro-Phe-pNA in 0.2 M Tris-HCl buffer[1] |
| 9.1 | Room Temp. | ~1% per hour | N-benzoyl-L-tyrosine thiobenzyl ester[2] |
| Acidic | Room Temp. | Low (requires strong acid) | General Thioester Chemistry |
| Neutral | Room Temp. | Moderate | General Thioester Chemistry |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration |
| Lyophilized | -20°C (desiccated) | Up to 3 years |
| Stock Solution | -20°C | Up to 1 week |
| Stock Solution | -80°C | Up to 6 months |
Troubleshooting Guide
Issue: High background signal or substrate degradation in the absence of enzyme.
| Possible Cause | Troubleshooting Step |
| Alkaline pH of the assay buffer | Lower the pH of the assay buffer if compatible with the enzyme's optimal activity. For chymotrypsin, the optimal pH is typically around 7.8-8.0. If high background persists, consider preparing the substrate solution immediately before use and minimizing incubation time. |
| Elevated temperature of the assay | Perform the assay at a lower temperature if the enzyme activity remains sufficient. Maintain substrate solutions on ice prior to use. |
| Contamination of buffer or reagents | Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers to prevent microbial growth, which could introduce proteases. |
| Prolonged storage of substrate in solution | Prepare fresh substrate solutions for each experiment. If a stock solution must be stored, aliquot and freeze at -20°C or -80°C for no longer than the recommended duration. Avoid repeated freeze-thaw cycles. |
| Presence of nucleophiles in the buffer | Be aware that some buffer components can act as nucleophiles and accelerate thioester hydrolysis. If suspected, consider using a different buffer system. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for using this compound in a chymotrypsin assay?
A1: The optimal pH for chymotrypsin activity is typically between 7.8 and 8.0. However, be mindful that the rate of non-enzymatic hydrolysis of the thioester bond increases with pH. It is a trade-off between enzyme activity and substrate stability. For most applications, a pH of 7.8 is a good starting point.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to dissolve the lyophilized powder in an organic solvent such as DMSO to prepare a concentrated stock solution. This stock can then be diluted into the aqueous assay buffer immediately before use. For short-term storage, aliquots of the stock solution can be kept at -20°C for up to a week. For longer-term storage, -80°C is recommended for up to 6 months. Avoid repeated freeze-thaw cycles.
Q3: Can I use buffers other than Tris-HCl for my assay?
A3: Yes, other buffers such as HEPES or phosphate buffers can be used, provided they are compatible with your enzyme and do not interfere with the detection method. However, it is important to note that buffer species can influence the stability of the thioester. It is advisable to perform a stability check of the substrate in your chosen buffer system.
Q4: My baseline reading is consistently high. What could be the cause?
A4: A high baseline reading often indicates pre-existing hydrolysis of the substrate. This could be due to improper storage of the substrate, use of a stock solution that has been stored for too long or subjected to multiple freeze-thaw cycles, or a high pH of the assay buffer causing rapid spontaneous hydrolysis. Prepare fresh substrate solutions and ensure your assay conditions are optimized for substrate stability.
Q5: How can I determine the stability of this compound under my specific experimental conditions?
A5: You can perform a stability study by incubating the substrate in your assay buffer at the intended temperature for various time points. At each time point, the amount of remaining substrate and/or the appearance of the hydrolysis product can be quantified using a stability-indicating HPLC method.
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general procedure for assessing the stability of this compound.
Caption: Experimental workflow for assessing substrate stability via HPLC.
1. Objective: To quantify the degradation of this compound over time under specific pH and temperature conditions.
2. Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffer components for desired pH
-
HPLC system with a C18 column and UV detector
3. Method:
-
Preparation of Solutions:
-
Prepare the desired assay buffer at the target pH.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the assay buffer to the final working concentration.
-
-
Incubation:
-
Incubate the substrate solution at the desired temperature.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of a quenching solution (e.g., 1% TFA in acetonitrile).
-
-
HPLC Analysis:
-
Inject the quenched samples onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and its hydrolysis products (succinyl-Ala-Ala-Pro-Phe and thiobenzyl alcohol).
-
Calculate the percentage of remaining substrate at each time point by comparing the peak area to the initial (time 0) peak area.
-
Plot the percentage of remaining substrate versus time to determine the degradation rate.
-
Forced Degradation Study Protocol
1. Objective: To rapidly assess the degradation pathways of this compound under harsh conditions.
2. Method:
-
Acidic Hydrolysis: Incubate the substrate in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Incubate the substrate in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the substrate with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the lyophilized powder to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of the substrate to UV light.
For each condition, samples should be taken at various time points, quenched, and analyzed by the stability-indicating HPLC method described above to identify and quantify degradation products.
References
how to prevent non-enzymatic hydrolysis of Suc-Ala-Ala-Pro-Phe-SBzl
Technical Support Center: Suc-Ala-Ala-Pro-Phe-SBzl
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the non-enzymatic hydrolysis of the chymotrypsin substrate, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic peptide with a thiobenzyl ester group at the C-terminus. It is commonly used as a substrate for chymotrypsin and other chymotrypsin-like serine proteases.[1][2] The stability of this compound is critical because its non-enzymatic hydrolysis can lead to a high background signal in enzymatic assays, reducing the accuracy and reliability of experimental results.
Q2: What is non-enzymatic hydrolysis?
A2: Non-enzymatic hydrolysis is the cleavage of a chemical bond in a molecule by water, without the involvement of an enzyme.[3] For this compound, the thioester bond is susceptible to this type of degradation. Thioesters are generally more stable against hydrolysis at neutral pH compared to other acyl compounds, but they can still break down under certain conditions.[4][5]
Q3: What are the main factors that contribute to the non-enzymatic hydrolysis of this peptide?
A3: The primary factors are pH, temperature, and the composition of the solvent or buffer. Thioesters are particularly susceptible to base-mediated hydrolysis at higher pH values.[6][7] Elevated temperatures also accelerate the rate of hydrolysis. Certain buffer components can act as nucleophiles and catalyze the breakdown of the thioester bond.
Q4: How should I store the lyophilized powder of this compound?
A4: The lyophilized powder should be stored at -20°C or colder, and kept desiccated to protect it from moisture.[6][8] Under these conditions, the compound is stable for an extended period.
Q5: What is the best way to prepare and store stock solutions?
A5: It is recommended to prepare stock solutions in a dry, aprotic organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] For aqueous solutions, it is best to prepare them fresh before each experiment. If aqueous stock solutions must be stored, they should be kept at a neutral or slightly acidic pH, aliquoted, and frozen at -80°C for short-term storage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in the assay | Non-enzymatic hydrolysis of the substrate is occurring. | 1. Check the pH of your assay buffer: Ensure the pH is neutral (around 7.0) or slightly acidic. Avoid basic conditions (pH > 8). 2. Prepare fresh substrate solutions: Prepare the working solution of the substrate immediately before use from a frozen stock in an aprotic solvent. 3. Run a no-enzyme control: Incubate the substrate in the assay buffer without the enzyme to quantify the rate of non-enzymatic hydrolysis. If the rate is high, the buffer conditions need to be optimized. |
| Inconsistent results between experiments | Degradation of the substrate stock solution. | 1. Aliquot stock solutions: Store the substrate stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6] 2. Use a fresh stock solution: If you suspect the stock solution has degraded, prepare a new one from the lyophilized powder. |
| Loss of substrate activity over time | The substrate is hydrolyzing in the aqueous assay buffer during the experiment. | 1. Minimize incubation time: If possible, reduce the pre-incubation time of the substrate in the aqueous buffer before starting the enzymatic reaction. 2. Optimize buffer composition: Avoid buffers with nucleophilic components (e.g., Tris). Consider using phosphate or HEPES buffers. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a concentrated stock solution (e.g., 10-50 mM) by dissolving the peptide in anhydrous DMSO or DMF. Ensure the solvent is of high purity and free of water.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessing Substrate Stability in Assay Buffer
-
Materials:
-
Stock solution of this compound in DMSO or DMF
-
Assay buffer (e.g., phosphate or HEPES buffer at a specific pH)
-
Spectrophotometer or HPLC system
-
-
Procedure:
-
Prepare a working solution of the substrate by diluting the stock solution into the assay buffer to the final desired concentration.
-
Incubate this solution at the temperature of your planned experiment.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a sample of the solution.
-
Analyze the samples to determine the extent of hydrolysis. This can be done by:
-
Spectrophotometry: If the hydrolysis product has a different absorbance spectrum. For thioesters, the release of the thiol can be monitored using a chromogenic reagent like 4,4'-dithiodipyridine.[9]
-
HPLC: Separate the intact substrate from its hydrolysis product and quantify the respective peak areas.
-
-
Plot the percentage of hydrolyzed substrate against time to determine the rate of non-enzymatic hydrolysis under your specific assay conditions.
-
Visualizations
Caption: Mechanism of non-enzymatic hydrolysis of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Molecular Investigation of the Mechanism of Non-Enzymatic Hydrolysis of Proteins and the Predictive Algorithm for Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. Preparation of thioester substrates and development of continuous spectrophotometric assays for phospholipase A1 and monoacylglycerol lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Studies with Suc-Ala-Ala-Pro-Phe-SBzl
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers utilizing the synthetic peptide substrate, Succinyl-Ala-Ala-Pro-Phe-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl), in kinetic studies of serine proteases.
Frequently Asked Questions (FAQs)
Q1: What enzymes can be assayed using this compound?
A1: this compound is a chromogenic substrate primarily used for chymotrypsin-like serine proteases. Key enzymes include:
-
α-Chymotrypsin: A well-characterized digestive enzyme.
-
Cathepsin G: A protease found in the azurophilic granules of neutrophils.[1][2]
-
Rat Mast Cell Proteases (RMCP I and RMCP II): Enzymes involved in inflammatory responses.[3]
-
Human Skin Chymase: A protease involved in various physiological and pathological processes.[1]
Q2: What is the principle of the assay?
A2: The assay is a coupled enzymatic reaction.
-
Step 1 (Enzymatic Cleavage): The target protease (e.g., chymotrypsin) cleaves the thiobenzyl ester bond of this compound, releasing a free thiol group (benzyl mercaptan).
-
Step 2 (Colorimetric Reaction): The released thiol immediately reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), which is present in the assay buffer. This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB), a bright yellow anion.
-
Detection: The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm. This rate is directly proportional to the enzyme's activity under appropriate conditions.
Q3: How do I dissolve and store the this compound substrate?
A3: Based on the properties of similar peptides like Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Phe-AMC, the -SBzl substrate is expected to have low aqueous solubility.
-
Dissolving: Prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Storage: Store the solid substrate desiccated at -20°C. Stock solutions in DMSO can typically be stored at -20°C for several weeks, though it is recommended to prepare fresh solutions or store in small aliquots to avoid freeze-thaw cycles. Protect from light and moisture.
Q4: Why is there a lag phase at the beginning of my kinetic trace?
A4: A lag phase in a coupled assay indicates that the second reaction (the color development with DTNB) is initially slower than the first reaction (enzymatic cleavage). To minimize this, ensure that the concentration of the coupling enzyme (in this case, the chemical reagent DTNB) is not rate-limiting. The reaction between thiols and DTNB is generally very rapid, so a persistent lag phase may point to other issues, such as slow substrate partitioning or an incorrect assay setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Activity | 1. Inactive Enzyme: Improper storage or handling has led to denaturation. | 1. Use a fresh enzyme aliquot. Always keep the enzyme on ice. Verify enzyme activity with a known, reliable substrate if available. |
| 2. Incorrect Buffer pH: The pH is outside the optimal range for the enzyme. | 2. Chymotrypsin and Cathepsin G generally have optimal activity between pH 7.5 and 8.5. Verify the pH of your final reaction buffer. | |
| 3. Substrate Degradation: The thiobenzyl ester bond is susceptible to hydrolysis. | 3. Prepare substrate stock solutions fresh. Avoid prolonged storage of diluted substrate in aqueous buffers. | |
| 4. Presence of Inhibitors: Your enzyme preparation or buffer may contain protease inhibitors (e.g., PMSF, AEBSF from purification, or high concentrations of certain salts). | 4. Use high-purity reagents. If contamination is suspected, dialyze the enzyme against the assay buffer. | |
| High Background Absorbance | 1. Spontaneous Substrate Hydrolysis: The thiobenzyl ester can hydrolyze non-enzymatically at high pH. | 1. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. Subtract this rate from your sample measurements. Perform the assay at the lower end of the optimal pH range (e.g., pH 7.5). |
| 2. Reducing Agents in Sample: Compounds like Dithiothreitol (DTT) or β-mercaptoethanol will react with DTNB. | 2. Remove reducing agents from the enzyme or sample preparation by dialysis or buffer exchange. If their presence is unavoidable, use a sample blank that contains the reducing agent but no enzyme. | |
| 3. DTNB Instability: DTNB solution is old or was exposed to light. | 3. Prepare fresh DTNB solutions daily and store them protected from light. | |
| Non-Linear Reaction Progress Curve (Rate decreases over time) | 1. Substrate Depletion: The initial substrate concentration is too low (close to or below the Kₘ value). | 1. Ensure the substrate concentration is saturating (typically 5-10 times the Kₘ) for initial rate measurements. If determining Kₘ, use a range of concentrations and ensure you only use the initial linear portion of the curve for analysis. |
| 2. Product Inhibition: The enzyme is being inhibited by the reaction products. | 2. Use only the initial velocity for calculations (typically the first 5-10% of the reaction). Use a lower enzyme concentration to slow down the reaction. | |
| 3. Enzyme Instability: The enzyme is unstable under the assay conditions (e.g., temperature, pH). | 3. Perform the assay at a lower temperature. Check the literature for optimal stability conditions for your specific enzyme. | |
| Precipitation in the Cuvette/Well | 1. Low Substrate Solubility: The final concentration of the substrate exceeds its solubility in the aqueous assay buffer. | 1. Lower the final substrate concentration. Increase the percentage of organic solvent (e.g., DMSO) in the final reaction, but be cautious as high concentrations (typically >5%) can affect enzyme activity. |
| 2. Compound Precipitation: If testing inhibitors, the compound may not be soluble in the final assay buffer. | 2. Check the solubility of your test compounds under the final assay conditions. Use a lower concentration or add a small amount of a compatible co-solvent. |
Experimental Protocols & Data
Diagram of the Experimental Workflow
Caption: Workflow for a typical protease kinetic assay using this compound.
Protocol 1: Determining Protease Activity
This protocol provides a method for measuring the activity of a protease like α-chymotrypsin in a continuous kinetic assay.
1. Materials:
-
Assay Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.8
-
This compound (Substrate) Stock: 20 mM in 100% DMSO
-
DTNB Stock: 10 mM in Assay Buffer
-
α-Chymotrypsin (Enzyme) Stock: 1 mg/mL in 1 mM HCl. Further dilute in cold Assay Buffer immediately before use.
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
2. Method:
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing Assay Buffer, DTNB, and Substrate. For a final volume of 200 µL per well:
-
170 µL Assay Buffer
-
4 µL DTNB Stock (Final concentration: 200 µM)
-
5 µL Substrate Stock (Final concentration: 500 µM)
-
Note: The final DMSO concentration will be 2.5%.
-
-
Controls: Prepare wells for the following controls:
-
No-Enzyme Control: 180 µL of Reaction Mix + 20 µL of Assay Buffer (to measure non-enzymatic substrate hydrolysis).
-
Sample Blank: 175 µL Assay Buffer + 5 µL Substrate Stock + 20 µL Enzyme (to control for any absorbance from the enzyme/substrate mixture itself without DTNB).
-
-
Assay Setup:
-
Add 180 µL of the Reaction Mix to the sample wells.
-
Add reagents for control wells as described above.
-
Place the plate in the microplate reader and allow it to equilibrate to the desired temperature (e.g., 25°C) for 5 minutes.
-
-
Initiate Reaction: Add 20 µL of the diluted enzyme solution to each sample well to initiate the reaction.
-
Measure: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Plot Absorbance (412 nm) vs. Time (minutes) for each sample.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the "no-enzyme" control from the sample rates.
-
Calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (V₀ * Vₜ) / (ε * l * Vₑ)
Where:
-
V₀: The corrected rate of absorbance change (ΔAbs/min).
-
Vₜ: Total volume of the assay (e.g., 0.2 mL).
-
ε (Molar Extinction Coefficient of TNB): 14,150 M⁻¹cm⁻¹.[3]
-
l (Path length): Path length of the sample in cm. This is often calculated by the plate reader based on a known volume, or can be measured. For a 200 µL volume in a standard 96-well plate, it is typically ~0.5-0.6 cm.
-
Vₑ: Volume of the enzyme added to the assay (e.g., 0.02 mL).
-
Diagram of the Reaction Principle
Caption: Two-step reaction mechanism for the enzymatic assay of proteases.
Quantitative Data Summary
While specific kinetic constants for the Suc-Ala-Ala-Pro-Phe-SBzl substrate are not widely published, data from the closely related p-nitroanilide (pNA) substrate provides a useful reference for designing experiments. Researchers should determine the constants empirically for the SBzl substrate.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | Optimal pH |
| α-Chymotrypsin | Suc-AAPF-pNA | 60 | Not Reported | 7.8 - 8.0 |
| Cathepsin G | Suc-AAPF-pNA | 1700 | Not Reported | 7.5 |
| Reference values are for the p-nitroanilide (pNA) analog and should be used as an estimation.[4] |
| Reagent | Property | Value |
| TNB (from DTNB) | Molar Extinction Coefficient (ε) at 412 nm | 14,150 M⁻¹cm⁻¹ |
| This value is critical for calculating the absolute rate of reaction.[3] |
References
- 1. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Chymotrypsin Substrates: Suc-Ala-Ala-Pro-Phe-SBzl vs. Suc-AAPF-pNA
For researchers in protease biology and drug discovery, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme activity and inhibition. This guide provides a detailed comparison of two widely used chromogenic substrates for chymotrypsin and related serine proteases: Suc-Ala-Ala-Pro-Phe-SBzl, a thiobenzyl ester, and Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), a p-nitroanilide derivative. This comparison is based on their biochemical properties, kinetic parameters, and assay protocols, supported by experimental data to aid in substrate selection for specific research applications.
Executive Summary
Both this compound and Suc-AAPF-pNA are effective substrates for chymotrypsin, leveraging the enzyme's specificity for cleaving peptide bonds C-terminal to hydrophobic amino acids like phenylalanine. However, they differ significantly in their detection methods, sensitivity, and reported kinetic profiles. This compound offers a more sensitive continuous assay through the release of a thiol group, while Suc-AAPF-pNA provides a convenient and direct colorimetric assay. The choice between these substrates will depend on the specific requirements of the experiment, such as the need for high sensitivity or assay simplicity.
Quantitative Data Comparison
The performance of an enzyme substrate is best understood through its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Parameter | This compound | Suc-AAPF-pNA |
| Enzyme | Bovine Pancreatic α-Chymotrypsin | Bovine Pancreatic α-Chymotrypsin |
| Km (µM) | 26 | 60[1][2] |
| kcat (s⁻¹) | 55 | 10.5 |
| kcat/Km (M⁻¹s⁻¹) | 2.1 x 10⁶ | 1.75 x 10⁵ |
| Detection Method | Spectrophotometric (Absorbance at 412 nm) | Spectrophotometric (Absorbance at 405-410 nm)[1][3][4] |
| Detection Principle | Release of thiobenzyl group reacts with DTNB | Release of p-nitroaniline[3][5] |
Note: Kinetic parameters can vary depending on experimental conditions such as buffer composition, pH, and temperature.
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reactions and a typical experimental workflow, the following diagrams are provided in Graphviz DOT language.
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound by chymotrypsin and subsequent reaction with DTNB.
Enzymatic Reaction of Suc-AAPF-pNA
Caption: Direct enzymatic cleavage of Suc-AAPF-pNA by chymotrypsin to produce a colored product.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for assessing the effect of an inhibitor on chymotrypsin activity.
Experimental Protocols
Chymotrypsin Activity Assay using this compound
This protocol is adapted from the method described by Harper et al. (1981).
1. Reagents:
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.05 M CaCl₂ and 10% (v/v) DMSO.
-
Chymotrypsin Stock Solution: Prepare a stock solution of bovine pancreatic α-chymotrypsin in 1 mM HCl. Dilute to the desired final concentration in Assay Buffer just before use.
-
Substrate Stock Solution (this compound): Prepare a 10 mM stock solution in DMSO.
-
DTNB Stock Solution (Ellman's Reagent): Prepare a 10 mM stock solution in DMSO.
2. Assay Procedure:
-
In a 96-well microplate or a cuvette, add the following in order:
-
Assay Buffer
-
DTNB solution to a final concentration of 0.33 mM.
-
Substrate solution to the desired final concentration (e.g., for Km determination, a range of concentrations bracketing the Km value should be used).
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the diluted chymotrypsin solution.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The molar extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.
Chymotrypsin Activity Assay using Suc-AAPF-pNA
1. Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl₂.
-
Chymotrypsin Stock Solution: Prepare a stock solution of bovine pancreatic α-chymotrypsin in 1 mM HCl. Dilute to the desired final concentration in Assay Buffer just before use.
-
Substrate Stock Solution (Suc-AAPF-pNA): Prepare a 20 mM stock solution in DMSO.[5]
2. Assay Procedure:
-
In a 96-well microplate or a cuvette, add the following in order:
-
Assay Buffer
-
Substrate solution to the desired final concentration.
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the diluted chymotrypsin solution.
-
Immediately monitor the increase in absorbance at 405-410 nm over time using a spectrophotometer.[3][4][6]
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve. The molar extinction coefficient for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.[5]
Conclusion
The choice between this compound and Suc-AAPF-pNA for chymotrypsin assays depends on the specific experimental goals. For studies requiring high sensitivity to detect low levels of enzyme activity or for detailed kinetic analysis of potent inhibitors, the thiobenzyl ester substrate, this compound, is the superior choice due to its higher catalytic efficiency (kcat/Km). The continuous assay format is also advantageous for monitoring reaction progress in real-time.
Conversely, for high-throughput screening, routine enzyme activity measurements, or when convenience and a simpler assay setup are prioritized, the p-nitroanilide substrate, Suc-AAPF-pNA, is an excellent option. The direct colorimetric readout and the stability of the product make it a robust and straightforward substrate for a wide range of applications. Researchers should consider the trade-off between sensitivity and convenience when selecting the most appropriate substrate for their chymotrypsin-related research.
References
A Researcher's Guide to Alternative Substrates for Measuring Chymotrypsin-Like Protease Activity
For researchers, scientists, and drug development professionals, the accurate measurement of chymotrypsin-like protease activity is crucial for understanding various physiological processes and for the development of novel therapeutics. This guide provides a comparative overview of alternative substrates, offering experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Chymotrypsin-like proteases, a subgroup of serine proteases, play a pivotal role in protein digestion, cellular signaling, and disease pathogenesis. Their activity is implicated in processes ranging from the ubiquitin-proteasome pathway to mast cell degranulation. The choice of substrate for measuring the activity of these enzymes is critical for obtaining reliable and reproducible data. This guide explores a range of fluorogenic and colorimetric substrates, comparing their performance based on available kinetic data.
Quantitative Comparison of Chymotrypsin Substrates
The efficiency of an enzyme substrate is best described by its kinetic parameters: the Michaelis constant (K_m), maximum velocity (V_max), and the catalytic efficiency (k_cat/K_m). A lower K_m value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat/K_m reflects greater catalytic efficiency. The following table summarizes available kinetic data for several common chymotrypsin substrates. It is important to note that experimental conditions can significantly influence these values.
| Substrate | Type | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Organism/Enzyme Source | Reference |
| N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) | Fluorogenic | ~30-200 | - | - | Bovine 20S Proteasome | [1] |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) | Colorimetric | 89 | - | 10,000 | Anchovy Viscera Chymotrypsin | [2] |
| N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | Colorimetric | - | - | - | Bovine Pancreas α-Chymotrypsin | [3][4] |
| N-Acetyl-L-Tryptophan p-Nitroanilide | Colorimetric | - | - | 300 | Bovine Pancreas α-Chymotrypsin | [5] |
| N-(Methoxycarbonyl)-L-Tryptophan p-Nitrophenyl Ester | Colorimetric | - | - | 3.5 x 10⁷ | Bovine Pancreas α-Chymotrypsin | [5] |
| N-Acetyl-L-Tryptophan Methyl Ester | Colorimetric | - | - | 8 x 10⁵ | Bovine Pancreas α-Chymotrypsin | [5] |
Note: A direct comparison of k_cat and k_cat/K_m values across different studies is challenging due to variations in experimental conditions (e.g., pH, temperature, enzyme purity). The data presented should be considered as a guide to the relative performance of these substrates.
Key Signaling Pathways Involving Chymotrypsin-Like Activity
Understanding the biological context of chymotrypsin-like proteases is essential for interpreting experimental data. Two key pathways where these enzymes are active are the Ubiquitin-Proteasome Pathway and Mast Cell Degranulation.
References
- 1. A comparative study of the chymotrypsin-like activity of the rat liver multicatalytic proteinase and the ClpP from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of trypsin and chymotrypsin from the viscera of anchovy, Engraulis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Suc-Ala-Ala-Pro-Phe-SBzl with Different Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl) with various serine proteases. While primarily a highly sensitive substrate for chymotrypsin and chymotrypsin-like enzymes, its cross-reactivity with other proteases is a critical factor in designing specific assays and screening for selective inhibitors.
This compound is a synthetic peptide that serves as a substrate for several serine proteases, notably chymotrypsin and cathepsin G.[1] Its utility lies in the thiobenzyl ester leaving group, which allows for sensitive spectrophotometric detection of enzymatic activity when coupled with a thiol-reactive chromogen like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[2]
Due to a scarcity of directly comparable kinetic data for the thiobenzyl ester derivative across multiple proteases in the literature, this guide utilizes data from its close and well-characterized analog, Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). The p-nitroanilide leaving group of this substrate also allows for direct spectrophotometric monitoring of enzyme activity.[3] The kinetic parameters for Suc-AAPF-pNA serve as a strong proxy for understanding the substrate specificity and, by extension, the cross-reactivity of the core peptide sequence with different serine proteases.
Comparative Kinetic Data of Suc-Ala-Ala-Pro-Phe-pNA with Serine Proteases
The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by several key serine proteases. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency (kcat/Km) is the most effective measure of an enzyme's preference for a substrate.
| Serine Protease | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Chymotrypsin | 0.1 | 71 | 7.1 x 105 |
| Cathepsin G | 1.7 | Not Reported | Not Reported |
| Human Leukocyte Elastase | No hydrolysis reported | - | - |
Data sourced from multiple studies for the p-nitroanilide (pNA) analog of the target compound.[2][3]
The data clearly indicates that the Suc-Ala-Ala-Pro-Phe peptide sequence is an excellent substrate for α-chymotrypsin, with a high catalytic efficiency. While it is also cleaved by Cathepsin G, the affinity is significantly lower (higher Km). Notably, human leukocyte elastase does not hydrolyze this substrate, demonstrating a high degree of selectivity.[3]
Experimental Protocols
General Assay for Serine Protease Activity using a Peptide Thiobenzyl Ester Substrate
This protocol is adapted from methodologies for assaying chymotrypsin-like proteases using peptide thiobenzyl esters.[2]
Materials:
-
Assay Buffer: 50 mM HEPES, 500 mM NaCl, 10 mM CaCl2, pH 8.0.
-
Substrate Stock Solution: this compound dissolved in a minimal amount of dimethyl sulfoxide (DMSO).
-
DTNB Stock Solution: 100 mM 5,5'-dithiobis(2-nitrobenzoic acid) in DMSO.
-
Serine Protease Solution: A purified preparation of the serine protease of interest (e.g., chymotrypsin, cathepsin G) of known concentration.
Procedure:
-
Prepare the reaction mixture by adding the assay buffer to a cuvette.
-
Add the DTNB stock solution to the cuvette to a final concentration of 1 mM.
-
Add the substrate stock solution to the cuvette to the desired final concentration.
-
Equilibrate the cuvette to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the serine protease solution to the cuvette and mix thoroughly.
-
Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of enzymatic hydrolysis of the thiobenzyl ester.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
To determine Km and kcat, repeat the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics.
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by a serine protease.
Serine Protease Inhibition Assay Workflow
Caption: General workflow for a serine protease inhibition assay.
References
A Researcher's Guide to Utilizing Suc-Ala-Ala-Pro-Phe-SBzl as a High-Sensitivity Positive Control in Serine Protease Assays
For researchers and scientists engaged in drug development and enzymatic studies, the selection of an appropriate positive control is paramount for assay validation and the reliable assessment of enzyme inhibition. This guide provides a comprehensive comparison of Suc-Ala-Ala-Pro-Phe-SBzl, a thiobenzyl ester-based peptide substrate, with other common alternatives for chymotrypsin-like serine proteases, supported by experimental data and detailed protocols.
Executive Summary
This compound serves as a highly sensitive substrate for chymotrypsin and cathepsin G, offering a significant advantage in reactivity over the more commonly used p-nitroanilide (pNA) counterpart. This increased sensitivity allows for the detection of lower enzyme concentrations and is ideal for high-throughput screening (HTS) and detailed kinetic analysis. This guide presents a comparative overview of this compound with a widely used chromogenic substrate, Suc-Ala-Ala-Pro-Phe-pNA, and discusses relevant inhibitors that can be used as assay controls.
Product Comparison: Substrates and Inhibitors
The performance of this compound as a positive control is best understood in the context of alternative substrates and the use of specific inhibitors to establish assay validity.
Table 1: Comparison of Kinetic Parameters for Serine Protease Substrates
| Compound | Enzyme | Km | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Chymotrypsin-like enzymes | Not specified | Not specified | 6 to 171-fold more reactive than the pNA substrate[1] | Thiobenzyl ester substrate offering high sensitivity. |
| N-Benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) | α-Chymotrypsin | 0.02 mM[2][3] | 37[2][3] | 1.85 x 10⁶ | A similar thiobenzyl ester substrate demonstrating high efficiency.[2][3] |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 60 µM[4] | Not specified | Not specified | Commonly used chromogenic substrate. |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 mM[4] | Not specified | Not specified | Standard chromogenic substrate for Cathepsin G. |
Table 2: Comparison of Inhibitors for Chymotrypsin and Cathepsin G
| Inhibitor | Target Enzyme(s) | IC₅₀ | Ki | Mechanism of Action |
| Cathepsin G Inhibitor I | Cathepsin G | 53 nM | 63 nM | Potent, selective, reversible, and competitive non-peptide inhibitor. |
| Chymostatin | Chymotrypsin, Cathepsin G | Not specified | 0.4 nM (Chymotrypsin), 150 nM (Cathepsin G)[5] | Potent, competitive peptide aldehyde inhibitor.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for assaying chymotrypsin and cathepsin G activity.
Protocol 1: Chymotrypsin Activity Assay using this compound
This protocol is adapted for the use of a thiobenzyl ester substrate with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for continuous spectrophotometric monitoring.
Materials:
-
α-Chymotrypsin
-
This compound
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.8)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of DTNB in the assay buffer.
-
Set up the reaction mixture in a cuvette containing the assay buffer and the DTNB working solution.
-
Add the this compound stock solution to the reaction mixture and mix gently.
-
Initiate the reaction by adding a solution of α-chymotrypsin.
-
Immediately monitor the increase in absorbance at 412 nm continuously for a set period (e.g., 5-10 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced (14,150 M⁻¹cm⁻¹ at pH 8.0).
Protocol 2: Cathepsin G Activity Assay using Suc-Ala-Ala-Pro-Phe-pNA
This protocol utilizes the chromogenic substrate Suc-Ala-Ala-Pro-Phe-pNA.
Materials:
-
Cathepsin G
-
Suc-Ala-Ala-Pro-Phe-pNA
-
HEPES buffer (e.g., 0.1 M, pH 7.5, containing 0.5 M NaCl)
-
DMSO for dissolving the substrate
Procedure:
-
Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO.
-
Prepare the assay buffer.
-
Add the assay buffer and the substrate solution to a microplate well or a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the Cathepsin G enzyme solution.
-
Monitor the increase in absorbance at 405-410 nm over time. The released p-nitroanilide produces a yellow color.
-
Determine the reaction rate from the linear portion of the absorbance versus time plot.
Visualizing Experimental Concepts
To aid in the understanding of the experimental workflows and the underlying enzymatic reaction, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Chymotrypsin on Various Synthetic Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of enzymes is paramount. This guide provides a comparative analysis of chymotrypsin's activity on a range of synthetic substrates, supported by experimental data and detailed protocols to ensure reproducibility.
Chymotrypsin, a serine protease, plays a crucial role in digestion by hydrolyzing peptide bonds, primarily C-terminal to aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Its well-characterized mechanism and broad specificity make it a model enzyme for studying protein structure-function relationships and for the development of protease inhibitors. Synthetic substrates are invaluable tools in these studies, offering a means to probe the enzyme's active site and quantify its catalytic efficiency. This guide presents a compilation of kinetic parameters for chymotrypsin with several common synthetic substrates, a detailed experimental protocol for their comparative analysis, and visualizations of the catalytic mechanism and experimental workflow.
Comparative Kinetic Data
The catalytic efficiency of chymotrypsin varies significantly with the nature of the synthetic substrate. Key kinetic parameters—the Michaelis constant (Km), the catalytic constant (kcat), and the specificity constant (kcat/Km)—provide quantitative measures of the enzyme's affinity for a substrate and its turnover rate. The following table summarizes these parameters for a selection of synthetic substrates, compiled from various studies. It is important to note that direct comparison should be made with caution, as experimental conditions such as pH and temperature can influence these values.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Experimental Conditions |
| N-acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 2.8 x 10⁵ | pH 7.9, 25°C |
| N-acetyl-L-tryptophan ethyl ester | 0.097 | 27 | 2.8 x 10⁵ | Not specified |
| N-acetyl-L-tryptophan p-nitrophenyl ester | 0.002 | 31 | 1.6 x 10⁷ | Not specified |
| N-acetyl-L-tryptophan amide | 7.3 | 0.026 | 3.6 | Not specified |
| N-acetyl-L-valine ethyl ester | 88 | Not specified | Not specified | Not specified[1] |
| N-acetyl-L-tyrosine ethyl ester | 0.66 | Not specified | Not specified | Not specified[1] |
| Suc-Ala-Ala-Pro-Phe-pNA | 0.06 | Not specified | Not specified | Not specified[2] |
Note: Data compiled from multiple sources.[1][2][3] "Not specified" indicates that the specific value was not provided in the referenced search results.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and comparable kinetic data. The following is a generalized procedure for the spectrophotometric determination of chymotrypsin kinetics with a chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
Synthetic substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Spectrophotometer capable of kinetic measurements (e.g., at 405 nm for p-nitroaniline release)
-
96-well microplates or quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Before use, dilute to the desired final concentration in the assay buffer.
-
Substrate Stock Solution: Dissolve the synthetic substrate in DMSO to a high concentration (e.g., 10 mM). This stock solution can be stored at -20°C.
-
Assay Buffer: Prepare the Tris-HCl buffer at the desired pH and temperature.
-
-
Assay Performance:
-
Equilibrate the spectrophotometer and all reagents to the desired reaction temperature (e.g., 25°C or 37°C).
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution.
-
To each well of a microplate or a cuvette, add the assay buffer and the substrate solution to achieve the desired final concentrations.
-
Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.
-
Immediately start monitoring the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for the release of p-nitroanilide). Record data at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each substrate concentration.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product (for p-nitroaniline, ε₄₀₅ ≈ 8,800 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.
-
Calculate the specificity constant as kcat/Km.
-
Visualizing the Molecular and Experimental Processes
To better understand the underlying mechanisms and the experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the chymotrypsin catalytic pathway and a typical experimental workflow.
Caption: Catalytic mechanism of chymotrypsin.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Guide to Chymotrypsin Substrates: Suc-Ala-Ala-Pro-Phe-SBzl and its Chromogenic and Fluorogenic Alternatives
For researchers in drug development and the broader scientific community, the selection of an appropriate substrate is critical for the accurate assessment of chymotrypsin activity. This guide provides a comprehensive comparison of the thiobenzyl ester substrate, Nα-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine-thiobenzyl ester (Suc-Ala-Ala-Pro-Phe-SBzl), with its widely used chromogenic and fluorogenic counterparts, Suc-Ala-Ala-Pro-Phe-pNA and Suc-Ala-Ala-Pro-Phe-AMC.
This guide offers a detailed examination of their performance based on key kinetic parameters, outlines experimental protocols for their use, and visually represents the underlying assay principles.
Performance Comparison: A Quantitative Overview
The efficiency of an enzyme substrate is best understood through its kinetic constants, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the available kinetic data for the three substrates with bovine pancreatic α-chymotrypsin. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| This compound | 28 | 48 | 1.7 x 10⁶ | Spectrophotometric (DTNB) |
| Suc-Ala-Ala-Pro-Phe-pNA | 60[1] | N/A | N/A | Spectrophotometric (p-Nitroaniline) |
| Suc-Ala-Ala-Pro-Phe-AMC | 15[2] | 1.5[2] | 1.0 x 10⁵ | Fluorometric (AMC) |
Principles of Detection and Assay Workflows
The fundamental difference between these substrates lies in the leaving group attached to the phenylalanine residue, which dictates the method of detection.
References
comparing the efficacy of different chymotrypsin inhibitors with a standardized assay
For researchers, scientists, and drug development professionals, the selection of a suitable chymotrypsin inhibitor is a critical decision in experimental design. This guide provides an objective comparison of the efficacy of various chymotrypsin inhibitors, supported by experimental data and detailed methodologies for standardized assays.
Chymotrypsin, a serine protease synthesized in the pancreas, plays a crucial role in digestion by breaking down proteins.[1] Its activity is tightly regulated in vivo; unchecked, it can contribute to tissue damage and disease progression.[2] Consequently, chymotrypsin inhibitors are vital tools in research and are being explored for their therapeutic potential in conditions like cancer.[2] This guide offers a comparative overview of different chymotrypsin inhibitors, focusing on their inhibitory efficacy as determined by standardized assays.
Comparative Efficacy of Chymotrypsin Inhibitors
The efficacy of a chymotrypsin inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the reported efficacy of several common chymotrypsin inhibitors against bovine pancreatic α-chymotrypsin.
| Inhibitor | Type | Target Enzyme | IC50 | Ki | Source |
| Chymostatin | Natural Peptide | α-Chymotrypsin | 7.08 ± 0.07 µM | - | [3] |
| Isaindigotidione | Alkaloid | α-Chymotrypsin | 16.09 ± 0.07 µM | - | [3] |
| Isaindigotone | Alkaloid | α-Chymotrypsin | 22.01 ± 0.06 µM | - | [3] |
| Benzohydroxamic Acid Complex | Vanadate Complex | α-Chymotrypsin | - | 16 µM | [4] |
| Schistocerca gregaria chymotrypsin inhibitor (SGCI) model | Peptide | Bovine chymotrypsin | - | ~10⁻⁷ M | [5] |
| Soybean Trypsin Inhibitor (Kunitz) | Protein | Trypsin, Chymotrypsin | - | Weakly binds | |
| Bowman-Birk Inhibitor (from Soybean) | Protein | Trypsin, Chymotrypsin | - | Strong inhibitor | [6] |
Note: The inhibitory activity can vary based on the specific assay conditions, the source of the enzyme, and the purity of the inhibitor. Direct comparison of values from different studies should be done with caution.
Standardized Assay Protocol for Chymotrypsin Inhibition
Accurate comparison of inhibitor efficacy necessitates the use of a standardized assay. The following protocol is based on an optimized method for measuring chymotrypsin inhibitor activity using N-benzoyl-L-tyrosine p-nitroanilide (BTpNA) as a substrate.[6]
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
N-benzoyl-L-tyrosine p-nitroanilide (BTpNA)
-
Dimethylformamide (DMF)
-
Tris-HCl buffer (pH 7.8)
-
Inhibitor stock solutions of known concentrations
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Dissolve BTpNA in DMF to create a stock solution. Further dilute with Tris-HCl buffer to the desired working concentration. Due to the low water solubility of BTpNA, an organic solvent like DMF is necessary.[6]
-
Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl, pH 3.0, with 2 mM CaCl2 for stability) and store at -80°C to prevent autodigestion.[7] Dilute the enzyme stock to the desired working concentration in Tris-HCl buffer just before use.
-
Assay Reaction:
-
In a microplate well or cuvette, combine the Tris-HCl buffer, the inhibitor solution at various concentrations, and the BTpNA substrate solution.
-
To initiate the reaction, add the α-chymotrypsin working solution. The recommended sequence is to add the enzyme last.[6][8]
-
The total assay volume is typically standardized (e.g., 5 mL).[6][8]
-
-
Measurement:
-
Immediately measure the absorbance at 410 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the chymotrypsin activity.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of chymotrypsin activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For robust calculations, it is recommended to base the calculation on 40% chymotrypsin inhibition.[6][8]
-
To ensure comparability of results across different laboratories and studies, it is crucial to express the chymotrypsin inhibitor activity in standardized units, such as the absolute amount of chymotrypsin inhibited.[9][10]
Chymotrypsin Signaling Pathway and Inhibition
Chymotrypsin can signal to intestinal epithelial cells through protease-activated receptors (PARs), specifically PAR1 and PAR2.[11] This signaling can have physiological consequences in gut homeostasis.[11] Chymotrypsin inhibitors can modulate these signaling pathways by preventing the initial cleavage and activation of these receptors by chymotrypsin.
Caption: Chymotrypsin signaling via PARs and the point of inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel chymotrypsin inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.
Caption: A typical workflow for chymotrypsin inhibitor discovery.
By utilizing standardized assays and understanding the underlying mechanisms of action, researchers can confidently select and apply the most appropriate chymotrypsin inhibitors for their specific experimental needs, ultimately contributing to advancements in both basic science and drug discovery.
References
- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 2. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Urease and α-Chymotrypsin Inhibitory Activities and Molecular Docking Studies of Alkaloids Isolated from Medicinal Plant Isatis minima Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-oriented rational design of chymotrypsin inhibitor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Method development and optimization for measuring chymotrypsin and chymotrypsin inhibitor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Suc-Ala-Ala-Pro-Phe-SBzl
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Suc-Ala-Ala-Pro-Phe-SBzl are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this peptide substrate, ensuring compliance with standard laboratory safety protocols.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of peptide-based chemical waste should be strictly followed. It is highly recommended to request a material safety data sheet from your supplier for detailed information.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of solutions containing the peptide. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental spills. |
Handle the solid, lyophilized peptide in a well-ventilated area, preferably a fume hood, to avoid inhalation of any fine particles.
Disposal of Unused Solid Peptide and Contaminated Materials
Solid this compound and any materials that have come into direct contact with it (e.g., weighing paper, pipette tips, contaminated gloves) should be treated as chemical waste.
Step-by-Step Disposal Procedure for Solid Waste:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container. Do not mix with general laboratory trash.
-
Container Selection: Use a container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure lid to prevent spills.
-
Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, include the date of waste accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.
-
Arranging for Pickup: Once the container is full, or in accordance with your institution's guidelines, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of Peptide Solutions
Solutions containing this compound, including expired or unused experimental solutions, must be disposed of as liquid chemical waste. The related compound, Suc-Ala-Ala-Pro-Phe-pNA, is soluble in N,N-dimethylformamide (DMF)[1]. Assuming similar solubility properties, any solutions made with organic solvents must be handled with extra care.
Step-by-Step Disposal Procedure for Liquid Waste:
-
Waste Collection: Collect all liquid waste containing the peptide in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Container Compatibility: The choice of container material is crucial and depends on the solvent used to dissolve the peptide.
-
For aqueous solutions, an HDPE container is suitable.
-
For solutions containing organic solvents like DMF, use a chemically resistant container. Consult chemical compatibility charts for the specific solvent.
-
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration of the peptide.
-
Segregation: Do not mix different types of chemical waste. For instance, halogenated and non-halogenated solvent waste should be kept separate.[2]
-
Storage: Keep the liquid waste container tightly sealed and stored in a designated satellite accumulation area.
-
Arranging for Pickup: Follow your institution's protocol for the disposal of liquid chemical waste through the EHS department.
Disposal Workflow
Caption: Disposal workflow for this compound.
Decontamination of Laboratory Equipment
All laboratory equipment, including glassware, magnetic stirrers, and surfaces that have been in contact with this compound, must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse the equipment with the solvent used to prepare the peptide solution (e.g., DMF, water). Collect this initial rinsate as hazardous liquid waste.[3]
-
Washing: Wash the equipment with a laboratory detergent solution. Enzymatic detergents can be effective for peptide decontamination.[4]
-
Further Rinsing: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
For equipment being taken out of service, a formal decontamination procedure must be followed, and a decontamination form should be affixed to the item before it is moved or sent for surplus.[3][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Table 2: Spill Cleanup Protocol
| Spill Type | Cleanup Procedure |
| Solid Peptide | 1. Wearing appropriate PPE, gently sweep or vacuum the solid material to avoid creating dust. 2. Place the collected material in a labeled hazardous waste container. 3. Decontaminate the spill area with a suitable solvent and then wash with detergent. |
| Peptide Solution | 1. Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). 2. Collect the absorbent material and place it in a labeled hazardous waste container. 3. Decontaminate the spill area with a suitable solvent and then wash with detergent. |
It is imperative to consult and adhere to your institution's specific guidelines for chemical waste disposal, as local regulations may vary. Always prioritize safety and environmental responsibility in the laboratory.
References
Personal protective equipment for handling Suc-Ala-Ala-Pro-Phe-SBzl
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Suc-Ala-Ala-Pro-Phe-SBzl. The following procedures are designed to ensure safe handling, storage, and disposal of this peptide thioester.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a synthetic peptide for which no specific toxicity data is available. Therefore, it should be handled as a potentially hazardous substance.[1] Adherence to standard laboratory safety protocols is essential.
Required Personal Protective Equipment
Proper PPE is the first line of defense against potential exposure. The following equipment must be worn at all times when handling this compound:
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles.[1][2][3] |
| Hand Protection | Nitrile Gloves | Chemically resistant | Prevents skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating dust or aerosols. | N95 or higher | Prevents inhalation of the compound, especially in powder form.[1] |
Engineering Controls
| Control | Description | Rationale |
| Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. | Minimizes inhalation exposure.[4] |
| Ventilation | Ensure the laboratory has adequate general ventilation. | Reduces the concentration of any airborne contaminants. |
2. Operational and Handling Plan
Strict adherence to the following procedures will minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture.
-
Labeling: Ensure the container is clearly labeled with the compound name and any hazard warnings.
Handling and Preparation of Solutions
-
Work Area Preparation: Designate a specific area within a fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so carefully to avoid generating dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
3. Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |
| Ingestion | Wash out mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1] |
| Spill | Wear appropriate PPE. For small spills, absorb any solution with an inert material like sand or vermiculite. Sweep up any powder carefully to avoid creating dust. Place the waste in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly after material pickup is complete.[1] |
4. Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., bench paper, gloves, weigh boats) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for hazardous liquid waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
